molecular formula C19H19NO B187400 N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine CAS No. 185669-79-8

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Cat. No.: B187400
CAS No.: 185669-79-8
M. Wt: 277.4 g/mol
InChI Key: GIFYKGIODMXYNT-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(1-naphthalenylmethyl)methanamine is a member of naphthalenes.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYKGIODMXYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354770
Record name N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185669-79-8
Record name N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a secondary amine with potential applications in medicinal chemistry and materials science. The document details the core synthetic methodology, experimental protocols, and characterization data, presented in a clear and structured format to support research and development activities.

Introduction

This compound is a molecule of interest due to the combination of the biologically relevant naphthalene and 4-methoxybenzyl moieties. Naphthalene derivatives are known to exhibit a wide range of pharmacological activities, while the 4-methoxybenzyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of this compound is primarily achieved through a robust and widely applicable method: reductive amination.

Synthetic Pathway

The most efficient and common method for the synthesis of this compound is the reductive amination of 1-naphthaldehyde with 4-methoxybenzylamine. This reaction proceeds in two main steps: the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product cluster_reagents Reagents/Conditions R1 1-Naphthaldehyde P N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine R1->P + R2 4-Methoxybenzylamine R2->P Reagent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Solvent (e.g., DCE, MeOH)

Caption: Reductive Amination Synthesis Pathway.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via reductive amination.

Materials:

  • 1-Naphthaldehyde

  • 4-Methoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Imine Formation: To a solution of 1-naphthaldehyde (1.0 eq) in anhydrous DCE or MeOH in a round-bottom flask under an inert atmosphere, add 4-methoxybenzylamine (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: To the reaction mixture, add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq) or sodium borohydride (1.2-1.5 eq), portion-wise at room temperature. The choice of reducing agent may influence the reaction rate and selectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

G A 1. Mix 1-Naphthaldehyde and 4-Methoxybenzylamine in solvent B 2. Stir at room temperature for 1-2 hours (Imine formation) A->B C 3. Add reducing agent (e.g., NaBH(OAc)₃) B->C D 4. Stir overnight at room temperature C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Quench with aq. NaHCO₃ E->F Reaction Complete G 7. Extract with Dichloromethane F->G H 8. Wash, dry, and concentrate organic phase G->H I 9. Purify by column chromatography H->I J 10. Characterize the final product I->J

Caption: Experimental Workflow for Synthesis.

Data Presentation

This section summarizes the key quantitative and qualitative data for the starting materials and the final product.

Table 1: Physicochemical Data of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-NaphthaldehydeC₁₁H₈O156.1866-77-3
4-MethoxybenzylamineC₈H₁₁NO137.182393-23-9
This compoundC₁₉H₁₉NO277.36185669-79-8

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Signals
¹H NMR Naphthalene protons: ~7.4-8.2 ppm (m, 7H), 4-Methoxybenzyl protons: ~6.8-7.3 ppm (m, 4H), Methylene protons (naphthyl-CH₂): ~4.0-4.2 ppm (s, 2H), Methylene protons (benzyl-CH₂): ~3.8-4.0 ppm (s, 2H), Methoxy protons: ~3.8 ppm (s, 3H), NH proton: broad singlet.
¹³C NMR Naphthalene carbons: ~123-134 ppm, 4-Methoxybenzyl carbons: ~114-159 ppm, Methylene carbon (naphthyl-CH₂): ~50-55 ppm, Methylene carbon (benzyl-CH₂): ~48-53 ppm, Methoxy carbon: ~55 ppm.
IR (KBr) ~3300-3400 cm⁻¹ (N-H stretch), ~3050-3100 cm⁻¹ (aromatic C-H stretch), ~2800-3000 cm⁻¹ (aliphatic C-H stretch), ~1610, 1510, 1450 cm⁻¹ (aromatic C=C stretch), ~1245 cm⁻¹ (C-O stretch, ether), ~1030 cm⁻¹ (C-N stretch).
MS (ESI) [M+H]⁺ at m/z 278.15.

Note: Predicted data is based on the analysis of structurally similar compounds and general spectroscopic principles.

Biological Context and Potential Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest. Naphthalene derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methoxybenzyl group can modulate the compound's lipophilicity and interaction with biological targets.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. The primary amine provides a handle for further chemical modification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

G A N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine B Potential Biological Activities A->B F Further Research A->F C Anticancer B->C D Antimicrobial B->D E Anti-inflammatory B->E G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization in Drug Discovery G->H

Caption: Potential Research Directions.

Conclusion

The synthesis of this compound can be reliably achieved through reductive amination of 1-naphthaldehyde and 4-methoxybenzylamine. This technical guide provides a foundational protocol and expected characterization data to aid researchers in the synthesis and further investigation of this and structurally related compounds. The exploration of its biological properties represents a promising avenue for future research in the fields of medicinal chemistry and drug development.

An In-depth Technical Guide on the Chemical Properties and Biological Activity of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (ML133)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a potent and selective inhibitor of the inward-rectifier potassium channel Kir2.1. Also known by its probe name ML133, this small molecule has emerged as a valuable tool for studying the physiological and pathological roles of Kir2.1 channels. This document consolidates available data on its chemical characteristics, biological activity, mechanism of action, and relevant experimental protocols.

Chemical Properties

This compound is a secondary amine characterized by the presence of a naphthalen-1-ylmethyl group and a 4-methoxybenzyl group attached to a central nitrogen atom.

Identity and Physicochemical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical supplier databases and publications.

PropertyValueReference(s)
IUPAC Name This compound[1]
Other Names ML133, Kir2.1 Inhibitor[2][3]
CAS Number 185669-79-8[2][4][5]
Molecular Formula C₁₉H₁₉NO[2][4][5]
Molecular Weight 277.36 g/mol [2][6]
Physical Form Solid, white[2]
Solubility DMSO: 10 mg/mL (clear, colorless); Sparingly soluble in aqueous buffers.[2][7]
Purity ≥95% (HPLC)[2]
Storage 2-8°C[2]
Spectral Data

While comprehensive, publicly available spectral data such as detailed 1H-NMR, 13C-NMR, and mass spectrometry reports for this compound are limited, some information can be inferred from related structures and analytical data from suppliers. For instance, the hydrochloride salt of the compound is soluble in DMSO and dimethylformamide at approximately 1 mg/mL.[7]

Biological Activity and Mechanism of Action

This compound, as ML133, is a well-characterized inhibitor of the Kir2.1 inward-rectifier potassium channel.

Potency and Selectivity

ML133 exhibits potent inhibitory activity against Kir2.1 channels. The inhibitory concentration (IC₅₀) is pH-dependent, with values of 1.8 µM at pH 7.4 and 290 nM at pH 8.5 .[1][2][4][8]

The selectivity profile of ML133 has been evaluated against other Kir channel subtypes, as summarized in Table 2.

Kir Channel SubtypeIC₅₀Reference(s)
Kir2.1 1.8 µM (pH 7.4)[1][2][4][8]
290 nM (pH 8.5)[1][2][4][8]
Kir1.1 (ROMK) >300 µM[1][2][4]
Kir4.1 76 µM[1][2][4]
Kir7.1 33 µM[1][2][4]

ML133 shows little selectivity against other members of the Kir2.x family.[1][2][4] It has been demonstrated to be a useful tool for in vitro studies due to its high protein binding and high intrinsic clearance in both human and rat models.[1]

Mechanism of Action

ML133 acts as a pore blocker of the Kir2.1 channel.[1] The binding site is suggested to be located within the ion-conducting pore, formed by the M2 transmembrane domains.[1] The pH-dependent potency suggests that the protonated form of the molecule is the active species.[1]

Kir2.1 Signaling Pathway

The Kir2.1 channel plays a crucial role in maintaining the resting membrane potential in various cell types, including cardiomyocytes and neurons.[3][5] By regulating potassium ion flow, Kir2.1 influences cellular excitability. Dysregulation of Kir2.1 function is associated with several pathological conditions, including Andersen-Tawil Syndrome, cardiac arrhythmias, and myocardial fibrosis.[5][9] The channel's activity can be modulated by various signaling pathways, including those involving G-protein coupled receptors (GqPCR) and phosphatidylinositol 4,5-bisphosphate (PIP₂).[10]

Below is a simplified representation of the role of Kir2.1 in cellular function and its inhibition by ML133.

Kir2_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kir2_1 Kir2.1 Channel K_ion_in K+ Kir2_1->K_ion_in Ca_ion Ca²⁺ Kir2_1->Ca_ion Regulates Influx GqPCR GqPCR PLC PLC GqPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes K_ion_out K+ K_ion_out->Kir2_1 Influx Hyperpolarization Membrane Hyperpolarization K_ion_in->Hyperpolarization Leads to PIP2->Kir2_1 Modulates TGF_beta_Smad TGF-β1/Smad Pathway Ca_ion->TGF_beta_Smad Activates Myocardial_Fibrosis Myocardial Fibrosis TGF_beta_Smad->Myocardial_Fibrosis Promotes ML133 ML133 ML133->Kir2_1 Inhibits

Caption: Simplified Kir2.1 signaling pathway and the inhibitory action of ML133.

Experimental Protocols

The following sections outline generalized experimental methodologies relevant to the study of this compound (ML133).

Synthesis of this compound

A plausible synthetic route is the reductive amination of naphthalen-1-carbaldehyde with 4-methoxybenzylamine.

Synthesis_Workflow cluster_reactants Reactants Naph_Aldehyde Naphthalen-1-carbaldehyde Imine_Formation Imine Formation (Acid Catalyst) Naph_Aldehyde->Imine_Formation Methoxybenzylamine 4-Methoxybenzylamine Methoxybenzylamine->Imine_Formation Schiff_Base Schiff Base Intermediate Imine_Formation->Schiff_Base Reduction Reduction (e.g., NaBH₄) Schiff_Base->Reduction Product N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Plausible synthetic workflow for this compound.

Electrophysiological Evaluation of Kir2.1 Inhibition

The inhibitory effect of ML133 on Kir2.1 channels is typically assessed using whole-cell patch-clamp electrophysiology.[1][8]

Experimental Workflow:

  • Cell Culture: HEK293 cells stably expressing the Kir2.1 channel are cultured under standard conditions.

  • Patch-Clamp Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • The extracellular solution contains standard physiological saline. The intracellular (pipette) solution contains a potassium-based solution.

    • The pH of the extracellular solution is adjusted to the desired value (e.g., 7.4 or 8.5).

  • Voltage Protocol: A voltage protocol is applied to the cell, typically involving a step to a hyperpolarized potential (e.g., -100 mV) to elicit Kir2.1 currents, followed by a voltage ramp to assess the current-voltage relationship.[1][8]

  • Compound Application: ML133 is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentrations. The compound is perfused onto the cell.

  • Data Analysis: The Kir2.1 current amplitude is measured before and after the application of ML133. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.

Patch_Clamp_Workflow Start Start Cell_Culture Culture Kir2.1-expressing HEK293 cells Start->Cell_Culture Prepare_Solutions Prepare extracellular and intracellular solutions Cell_Culture->Prepare_Solutions Patch_Cell Establish whole-cell patch-clamp configuration Prepare_Solutions->Patch_Cell Record_Baseline Record baseline Kir2.1 currents Patch_Cell->Record_Baseline Apply_ML133 Apply ML133 at varying concentrations Record_Baseline->Apply_ML133 Record_Response Record Kir2.1 currents in the presence of ML133 Apply_ML133->Record_Response Washout Washout compound Record_Response->Washout Analyze_Data Analyze current inhibition and determine IC₅₀ Washout->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for patch-clamp analysis of ML133.

Conclusion

This compound (ML133) is a valuable chemical tool for the study of Kir2.1 potassium channels. Its potency and selectivity make it suitable for in vitro investigations into the roles of these channels in health and disease. This guide provides a foundational understanding of its chemical properties and biological activity, serving as a resource for researchers in pharmacology, medicinal chemistry, and related fields. Further studies are warranted to fully elucidate its therapeutic potential and to develop analogs with improved pharmacokinetic profiles for in vivo applications.

References

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is a chemical entity featuring a naphthalene moiety linked to a methanamine group, which is further substituted with a 4-methoxybenzyl group. The presence of the bulky, lipophilic naphthalene group and the substituted benzylamine suggests potential interactions with various biological targets, particularly receptors and enzymes that accommodate such structural motifs.

Potential Mechanisms of Action Based on Structural Analogs

Given the absence of direct data, the potential mechanism of action for this compound can be inferred by examining the activities of structurally similar compounds.

Monoamine Oxidase (MAO) Inhibition

Derivatives of naphthalen-1-ylmethanamine have been investigated for their potential as monoamine oxidase inhibitors. For instance, certain analogs have shown inhibitory activity against both MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.

Serotonin (5-HT) Receptor Modulation

The naphthalene ring is a common feature in ligands for various serotonin (5-HT) receptor subtypes. For example, agomelatine, an antidepressant, contains a naphthalene group and exhibits agonist activity at melatonin receptors (MT1 and MT2) and antagonist activity at the 5-HT2C receptor. It is plausible that this compound could interact with one or more 5-HT receptor subtypes, acting as an agonist, antagonist, or partial agonist.

Dopamine Receptor Modulation

Certain naphthalen-1-ylmethanamine derivatives have been explored as ligands for dopamine receptors. The rigid structure of the naphthalene ring system can be accommodated in the binding pockets of various G protein-coupled receptors (GPCRs), including the dopamine D2 receptor family.

Putative Signaling Pathways

Based on the potential mechanisms of action outlined above, this compound could modulate several key signaling pathways.

Putative_Signaling_Pathways Compound N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition GPCRs Serotonin/Dopamine Receptors (GPCRs) Compound->GPCRs Agonism/Antagonism Neurotransmitters ↑ Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO->Neurotransmitters Prevents Degradation Receptors Postsynaptic Receptors Neurotransmitters->Receptors Neuronal_Signaling Altered Neuronal Signaling Receptors->Neuronal_Signaling G_Protein G Protein Activation/Inhibition GPCRs->G_Protein Second_Messengers ↓/↑ Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Cellular_Response Modulation of Cellular Response Second_Messengers->Cellular_Response

Caption: Putative signaling pathways for this compound.

Suggested Experimental Protocols for Characterization

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Binding Assays
  • Objective: To determine the binding affinity of the compound for a panel of receptors and enzymes.

  • Methodology:

    • Receptor/Enzyme Panel: A broad screening panel should be utilized, including but not limited to, monoamine oxidases (MAO-A and MAO-B), serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (e.g., D1, D2, D3), and norepinephrine transporters.

    • Radioligand Binding Assays: Competitive binding assays using specific radioligands for each target will be performed.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The equilibrium dissociation constant (Ki) will be calculated using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of the compound at the identified target(s).

  • Methodology:

    • Cell-Based Assays: Recombinant cell lines expressing the target receptor will be used.

    • Second Messenger Assays: Depending on the receptor's signaling pathway, assays for cyclic AMP (cAMP) accumulation (for Gs or Gi-coupled receptors) or inositol phosphate (IP) accumulation/calcium mobilization (for Gq-coupled receptors) will be conducted.

    • Data Analysis: Concentration-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the pharmacological characterization of this compound.

Experimental_Workflow Start Compound Synthesis and Purification Screening Broad In Vitro Screening Panel Start->Screening Hit_ID Hit Identification (Significant Binding Affinity) Screening->Hit_ID Functional_Assays In Vitro Functional Assays (e.g., cAMP, Calcium Flux) Hit_ID->Functional_Assays Hits SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hits Functional_Assays->SAR In_Vivo In Vivo Animal Models (e.g., Behavioral, PK/PD) SAR->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Proposed workflow for pharmacological characterization.

Conclusion

While direct experimental data on this compound is currently lacking, its structural features suggest potential interactions with key targets in the central nervous system, such as monoamine oxidases and serotonin or dopamine receptors. The proposed experimental workflow provides a roadmap for future research to systematically elucidate its pharmacological profile and therapeutic potential. Further investigation is warranted to confirm these hypotheses and to fully characterize the mechanism of action of this compound.

Technical Guide: A Proposed Research and Development Pathway for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search has revealed no existing scientific publications or data for the specific compound N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. Therefore, this document serves as a prospective technical guide, outlining a proposed research and development plan for its synthesis, characterization, and biological evaluation based on established chemical principles and the known activities of structurally related compounds.

Introduction

This compound is a novel chemical entity that combines the structural features of a naphthalenemethanamine scaffold with a 4-methoxybenzyl group. While this specific molecule is not described in the current scientific literature, its constituent moieties are present in various biologically active compounds. For instance, naphthalenemethanamine derivatives are known to exhibit a range of pharmacological activities, including antifungal properties. The 4-methoxybenzyl group is a common substituent in medicinal chemistry, often introduced to modulate pharmacokinetic and pharmacodynamic properties.

This guide proposes a systematic approach to synthesize and investigate the potential therapeutic value of this compound. The following sections detail a potential synthetic route, purification and characterization methodologies, and a hypothetical screening cascade to explore its biological activity.

Proposed Synthesis: Reductive Amination

A robust and high-yielding method for the synthesis of this compound is reductive amination. This two-step, one-pot reaction involves the formation of a Schiff base intermediate from 1-naphthaldehyde and 4-methoxybenzylamine, followed by its in-situ reduction to the target secondary amine.

Experimental Protocol: Synthesis

Materials:

  • 1-Naphthaldehyde

  • 4-Methoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 1-naphthaldehyde (1.0 eq) in anhydrous DCM or MeOH, add 4-methoxybenzylamine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is complete, add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. If using sodium borohydride, the reaction should be cooled in an ice bath prior to addition.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The structure and purity of the final compound should be confirmed by a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Proposed Biological Evaluation

Based on the known biological activities of structurally similar compounds, such as N-benzyl-naphthalenemethanamine derivatives which have shown antifungal activity, a tiered screening approach is proposed.

Tier 1: Primary Screening
  • Antimicrobial Assays: The compound should be screened against a panel of clinically relevant fungal and bacterial strains to determine its minimum inhibitory concentration (MIC).

  • Cytotoxicity Assays: Initial cytotoxicity should be assessed against a panel of human cell lines (e.g., HeLa, HepG2) to determine the compound's therapeutic index.

Tier 2: Secondary and Mechanistic Assays

Should the primary screening reveal promising activity, further investigations could include:

  • Mechanism of Action Studies: For antifungal leads, assays targeting key fungal enzymes, such as squalene epoxidase, could be employed.

  • In Vitro ADME Profiling: Preliminary assessment of metabolic stability, plasma protein binding, and cell permeability.

Visualized Workflows

Synthetic Workflow

synthetic_workflow reagents 1-Naphthaldehyde + 4-Methoxybenzylamine imine_formation Imine Formation (Schiff Base) reagents->imine_formation Stir at RT solvent DCM or MeOH solvent->imine_formation reduction Reduction imine_formation->reduction reducing_agent NaBH(OAc)₃ or NaBH₄ reducing_agent->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine purification->product characterization NMR, MS, HPLC product->characterization

Caption: Proposed synthetic workflow for this compound.

Biological Evaluation Workflow

biological_evaluation_workflow compound Synthesized Compound tier1 Tier 1: Primary Screening compound->tier1 antimicrobial Antimicrobial Assays (Fungi & Bacteria) tier1->antimicrobial cytotoxicity Cytotoxicity Assays (Human Cell Lines) tier1->cytotoxicity decision1 Promising Activity? antimicrobial->decision1 cytotoxicity->decision1 tier2 Tier 2: Secondary Screening decision1->tier2 Yes stop Stop decision1->stop No moa Mechanism of Action Studies tier2->moa adme In Vitro ADME Profiling tier2->adme proceed Lead Optimization moa->proceed adme->proceed

Caption: Proposed workflow for the biological evaluation of the synthesized compound.

Data Presentation

As this is a prospective guide for a novel compound, no quantitative data is available for presentation. Should the proposed research be undertaken, all quantitative data, including reaction yields, purity, MIC values, IC50 values, and ADME parameters, should be summarized in clearly structured tables for easy comparison and analysis.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and biological evaluation of the novel compound this compound. The proposed reductive amination strategy offers a reliable method for its synthesis, and the tiered screening approach will enable a thorough investigation of its potential therapeutic properties. The successful execution of this plan will provide the first insights into the chemical and biological profile of this unexplored molecule and could pave the way for the development of new therapeutic agents.

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine: An Inquiry into a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific compound N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. This suggests that the molecule may represent a novel chemical entity that has not yet been synthesized or characterized. Consequently, a detailed historical account of its discovery, established experimental protocols, and specific biological activity data are not available in the public domain.

While direct information is lacking, an examination of related chemical structures provides a foundational context for its potential synthesis and pharmacological relevance. The molecule is comprised of two key fragments: a 1-(naphthalen-1-yl)methanamine core and a 4-methoxybenzyl substituent. Both of these components are prevalent in medicinal chemistry and have been incorporated into various biologically active compounds.

Related Compounds and Potential Synthesis

Research into similar structures offers insights into possible synthetic routes for this compound. A common method for the synthesis of related secondary amines is reductive amination. This would likely involve the reaction of 1-naphthaldehyde with 4-methoxybenzylamine in the presence of a reducing agent.

Alternatively, nucleophilic substitution could be employed, where 1-(bromomethyl)naphthalene is reacted with 4-methoxybenzylamine.

A patent for the preparation of the related compound, N-methyl-1-naphthalenemethanamine, which serves as a key intermediate for the antifungal drug Terbinafine, describes a process starting from 1-chloromethylnaphthalene. This methodology could potentially be adapted for the synthesis of the target compound.

Potential Biological Significance

The structural motifs present in this compound are associated with a range of biological activities. For instance, a series of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have been investigated for their antifungal properties. These studies indicate that the naphthalen-1-yl)methanamine scaffold can be a valuable pharmacophore for the development of new therapeutic agents.

The 4-methoxybenzyl group is also a common feature in pharmacologically active molecules, often influencing properties such as solubility, metabolic stability, and receptor binding affinity.

Future Directions

The absence of information on this compound highlights an opportunity for new research. The synthesis and subsequent biological evaluation of this compound could uncover novel pharmacological properties. Initial studies could focus on its potential as an antifungal agent, given the activity of structurally related compounds. Further investigations might explore its activity on various cellular targets and signaling pathways.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams at this time. The information presented here is based on the analysis of related, but distinct, chemical entities. Further experimental research is required to elucidate the discovery, history, and biological profile of this compound.

An In-depth Technical Guide to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, nomenclature, synthesis, and biological activity of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a molecule of interest to researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Chemical Identity

The correct and systematic IUPAC name for the compound is N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine . It is also commonly referred to by the synonym N-(4-methoxybenzyl)(1-naphthyl)methanamine.

This compound is commercially available and is also known by its research code ML133 .

Table 1: Chemical Identity of N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine

IdentifierValue
CAS Number 185669-79-8
Molecular Formula C₁₉H₁₉NO
Molecular Weight 277.37 g/mol
InChI 1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3
InChIKey GIFYKGIODMXYNT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32

Physicochemical Properties

N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine is described as a white solid with a purity of ≥95% as determined by HPLC. It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine was not found in the public domain, a plausible and common synthetic route for this type of secondary amine is through reductive amination. This proposed workflow is illustrated below.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product A Naphthalen-1-ylmethanamine C Imine Formation (Intermediate) A->C B 4-Methoxybenzaldehyde B->C D Reductive Amination (e.g., NaBH(OAc)₃) C->D E N-((4-methoxyphenyl)methyl)- 1-(naphthalen-1-yl)methanamine D->E

Caption: Proposed synthetic workflow for N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine.

Proposed Experimental Protocol

Step 1: Imine Formation. In a suitable solvent such as dichloromethane or methanol, naphthalen-1-ylmethanamine (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) are stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the intermediate imine.

Step 2: Reductive Amination. Once the imine formation is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is added to the reaction mixture. The reaction is stirred until the imine is fully converted to the desired secondary amine product.

Step 3: Work-up and Purification. The reaction is quenched with an aqueous solution, such as sodium bicarbonate. The organic layer is separated, washed with brine, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine.

Biological Activity

N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine, also known as ML133, has been identified as an inhibitor of the inward-rectifier potassium channel Kir2.1.[1][2]

Table 2: Biological Activity of N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine (ML133)

TargetAssay ConditionsActivity (IC₅₀)Reference
Kir2.1 pH 7.41.8 µM
Kir2.1 pH 8.5290 nM
Kir1.1 ->300 µM
Kir4.1 -76 µM
Kir7.1 -33 µM

The data indicates that ML133 is a potent inhibitor of Kir2.1 and shows selectivity over other Kir channels, particularly Kir1.1.

Mechanism of Action

The primary mechanism of action of N-((4-methoxyphenyl)methyl)-1-(naphthalen-1-yl)methanamine (ML133) is the blockade of the Kir2.1 inward-rectifier potassium channel. These channels play a crucial role in maintaining the resting membrane potential in various cell types. By inhibiting Kir2.1, ML133 can modulate cellular excitability.

ML133 N-((4-methoxyphenyl)methyl)- 1-(naphthalen-1-yl)methanamine (ML133) Kir21 Kir2.1 Channel ML133->Kir21 Inhibition K_ion K+ Ion Influx Kir21->K_ion Blocks Membrane_Potential Resting Membrane Potential Stabilization K_ion->Membrane_Potential Leads to Cellular_Excitability Modulation of Cellular Excitability Membrane_Potential->Cellular_Excitability Affects

Caption: Diagram illustrating the inhibitory action of ML133 on the Kir2.1 channel.

Conclusion

References

An In-depth Technical Guide to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a specific derivative of naphthalen-1-ylmethanamine. The document covers its chemical identity, including its CAS number, and explores the broader context of the synthesis, potential biological activities, and signaling pathways of related naphthalene derivatives. Due to the limited publicly available data specifically for this compound, this guide draws upon information available for structurally similar compounds to provide a foundational understanding for researchers.

Chemical Identity and Properties

This compound is a chemical compound with the following identifiers:

PropertyValue
Chemical Name This compound
CAS Number 185669-79-8[1]
Molecular Formula C19H19NO
Molecular Weight 277.36 g/mol
Canonical SMILES COC1=CC=C(C=C1)CNCC2=C3C=CC=CC3=CC=C2

Data sourced from available chemical databases.

Registration and Regulatory Status

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound has not been identified in the public domain. However, a general synthetic approach for N-arylmethyl-1-(naphthalen-1-yl)methanamines can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the reductive amination of naphthalen-1-carbaldehyde with 4-methoxybenzylamine.

Hypothetical Experimental Workflow:

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Naphthalen-1-carbaldehyde Naphthalen-1-carbaldehyde Reductive Amination Reductive Amination Naphthalen-1-carbaldehyde->Reductive Amination 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine->Reductive Amination Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reductive Amination Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reductive Amination This compound This compound Reductive Amination->this compound

Caption: Hypothetical reductive amination workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways of Related Naphthalene Derivatives

While specific biological data for this compound is lacking, the broader class of naphthalene derivatives has been investigated for a variety of pharmacological activities.

General Biological Activities of Naphthalene Derivatives:

Biological ActivityDescription
Anti-inflammatory Certain naphthalene derivatives have demonstrated the ability to inhibit neutrophil activation, suggesting potential anti-inflammatory properties.
Antihyperglycemic Some aminoalkoxy phenyl-substituted naphthalene-1-yl-methanone derivatives have shown significant anti-hyperglycemic activity in animal models.
Anticancer Naphthalene-containing enamides have been synthesized and shown to possess cytotoxic activity against cancer cell lines, with some acting as tubulin polymerization inhibitors.
Cannabinoid Receptor Agonism A naphthalen-1-yl-methanone derivative has been identified as a potent dual agonist for human CB1 and CB2 receptors, with antihyperalgesic properties.

This table summarizes findings from various studies on different naphthalene derivatives and is for contextual purposes only.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical relationship based on the known activities of other naphthalene derivatives.

cluster_compound Compound cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways This compound This compound GPCRs (e.g., CB1/CB2) GPCRs (e.g., CB1/CB2) This compound->GPCRs (e.g., CB1/CB2) ? Enzymes (e.g., Kinases) Enzymes (e.g., Kinases) This compound->Enzymes (e.g., Kinases) ? Tubulin Tubulin This compound->Tubulin ? Inflammatory Pathways (e.g., NF-κB) Inflammatory Pathways (e.g., NF-κB) GPCRs (e.g., CB1/CB2)->Inflammatory Pathways (e.g., NF-κB) Metabolic Pathways (e.g., Insulin Signaling) Metabolic Pathways (e.g., Insulin Signaling) Enzymes (e.g., Kinases)->Metabolic Pathways (e.g., Insulin Signaling) Cell Cycle Regulation Cell Cycle Regulation Tubulin->Cell Cycle Regulation

Caption: Hypothetical signaling pathway interactions based on related compounds.

Conclusion and Future Directions

This compound, identified by CAS number 185669-79-8, represents an under-investigated molecule within the broader class of naphthalene derivatives. While specific data on its synthesis, registration, and biological activity are currently limited, the known pharmacological profile of related compounds suggests that it may possess interesting biological properties.

Future research should focus on:

  • Developing and publishing a detailed and optimized synthesis protocol.

  • Conducting comprehensive in vitro and in vivo studies to elucidate its biological activity profile.

  • Identifying its molecular targets and downstream signaling pathways.

  • Investigating its pharmacokinetic and toxicological properties.

This guide serves as a foundational resource to stimulate further research into this and other related naphthalene-based compounds for potential therapeutic applications.

References

Unveiling the Bioactive Potential: A Technical Guide on the N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is not presently available in peer-reviewed literature. This guide synthesizes findings from structurally analogous compounds to forecast its potential therapeutic applications and guide future research. The core structure, combining a naphthalene moiety with a substituted benzylamine, is a recurring motif in compounds exhibiting significant biological effects, primarily in oncology and microbiology.

Predicted Biological Activities and Mechanisms of Action

Based on the analysis of structurally related compounds, the this compound scaffold is predicted to possess potent anticancer and antimicrobial properties.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of evidence suggests that compounds structurally similar to this compound exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3] This mechanism is a clinically validated strategy for cancer chemotherapy.

Sulphonamide derivatives that feature both a naphthalen-1-yl group and a 4-methoxybenzyl moiety have demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines.[1][2] These compounds bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2]

Similarly, naphthalene-containing enamides with a 4-methoxybenzene substituent have shown outstanding cytotoxic activity against hepatocellular carcinoma (Huh-7) cells by inhibiting tubulin beta polymerization.[3] This activity also resulted in cell cycle arrest at the G2/M phase and triggered apoptosis through the intrinsic pathway, as evidenced by a drop in the mitochondrial membrane potential.[3]

Signaling Pathway: Tubulin Inhibition Induced Apoptosis

G cluster_0 Cellular Effects Compound Compound Tubulin Tubulin Compound->Tubulin Inhibits Polymerization Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization G2M_Arrest G2/M Phase Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial and Antifungal Activity

Derivatives of 1-aminoalkyl-2-naphthols have exhibited promising antimicrobial and antifungal activities.[4] Specifically, a piperidin-1-ylmethyl derivative of naphthalen-2-ol showed potent antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[4] Another derivative, 1-(dimethylaminomethyl)naphthalen-2-ol, displayed strong antifungal activity against Penicillium notatum and Penicillium funiculosum, outperforming the standard drug griseofulvin.[4]

Furthermore, naphthalene-chalcone hybrids have been investigated for their combined anticancer, antibacterial, and antifungal properties.[5] This suggests that the naphthalene core is a versatile scaffold for the development of broad-spectrum antimicrobial agents. Naphthalene-based organoselenocyanates have also demonstrated potential antimicrobial properties against Escherichia coli and Candida albicans.[6]

Quantitative Data from Structurally Related Compounds

The following tables summarize the reported in vitro activities of compounds structurally related to this compound.

Table 1: Anticancer Activity of Naphthalene Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
Sulphonamide Derivative (5c)MCF-7 (Breast Cancer)IC500.51 ± 0.03[1][2]
Sulphonamide Derivative (5c)A549 (Lung Cancer)IC500.33 ± 0.01[1][2]
Sulphonamide Derivative (5c)LO2 (Normal Liver)IC5012.73 ± 3.26[2]
Naphthalene-Enamide (5f)Huh-7 (Liver Cancer)IC502.62[3]
Naphthalene-Enamide (5g)Huh-7 (Liver Cancer)IC503.37[3]
Naphthalene-Chalcone (2j)A549 (Lung Cancer)IC507.835 ± 0.598[5]
Naphthalene-Chalcone (2j)VEGFR-2 EnzymeIC500.098 ± 0.005[5]
Naphthalene-1,4-dione (44)HEC1A (Endometrial Cancer)IC506.4[7][8]

Table 2: Antimicrobial and Antifungal Activity of Naphthalene Derivatives

Compound ClassOrganismStrainActivity MetricValue (µg/mL)Reference
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosaMDR1MIC10[4]
1-(piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureusMDRMIC100[4]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium notatumN/AMIC400[4]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium funiculosumNCTC 287MIC400[4]
Naphthalene-Chalcone (2j)Candida albicansN/AMIC5015.625[5]
Naphthalene-Chalcone (2j)Candida kruseiN/AMIC5015.625[5]
Naphthalene-Chalcone (2j)Staphylococcus aureusN/AMIC5031.250[5]
Naphthalene-Chalcone (2j)Staphylococcus epidermidisN/AMIC5031.250[5]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (CCK-8 Method)[1]

This protocol outlines the general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Experimental Workflow: CCK-8 Proliferation Assay

G cluster_1 Methodology Cell_Seeding Seed cells in 96-well plates Compound_Treatment Add compound at various concentrations Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24 hours Compound_Treatment->Incubation_24h CCK8_Addition Add CCK-8 solution Incubation_24h->CCK8_Addition Incubation_2h Incubate for 2 hours CCK8_Addition->Incubation_2h Absorbance_Measurement Measure absorbance at 450 nm Incubation_2h->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining antiproliferative activity using the CCK-8 assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.

  • Treatment: The culture medium is replaced with the medium containing various concentrations of the test compound. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Cell Viability Assessment: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay[1]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and fluorescent reporter dye in a 96-well plate.

  • Compound Addition: The test compound or a control vehicle (DMSO) is added to the wells.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value for inhibition is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay[4]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The consistent and potent anticancer activity observed in structurally similar compounds, particularly through the mechanism of tubulin polymerization inhibition, strongly suggests that the target compound warrants synthesis and evaluation as an anticancer agent. Furthermore, the demonstrated antimicrobial and antifungal activities of related naphthalene derivatives indicate a potential for developing dual-action or broad-spectrum anti-infective drugs.

Future research should focus on the following:

  • Synthesis and Characterization: Chemical synthesis of this compound to enable biological testing.

  • In Vitro Screening: Comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial activity against a broad range of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies should be conducted to elucidate its molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

References

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a compound of interest for researchers and scientists in the field of drug development. This document provides a detailed summary of its Nuclear Magnetic Resonance (NMR) and predicted Infrared (IR) and Mass Spectrometry (MS) data, along with methodologies for its synthesis and characterization.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of the compound. The data presented below was obtained in deuterated chloroform (CDCl3) on a 500 MHz spectrometer for 1H NMR and a 126 MHz spectrometer for 13C NMR.

1H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.17 – 8.06m1HNaphthyl-H
7.92dd, J = 6.7, 2.6 Hz1HNaphthyl-H
7.84d, J = 8.2 Hz1HNaphthyl-H
7.55ddd, J = 6.7, 5.4, 3.1 Hz3HNaphthyl-H
7.50 – 7.42m1HNaphthyl-H
6.85d, J = 8.9 Hz2HMethoxybenzyl-H
6.69d, J = 8.9 Hz2HMethoxybenzyl-H
4.73s2H-CH2-
3.83 (implied)s3H-OCH3

13C NMR Data [1]

Chemical Shift (δ) ppmAssignment
152.2C (methoxybenzyl)
142.6C (methoxybenzyl)
134.7C (naphthyl)
133.9C (naphthyl)
131.6C (naphthyl)
128.8CH (naphthyl)
128.1CH (naphthyl)
126.3CH (naphthyl)
126.0CH (naphthyl)
125.8CH (naphthyl)
125.6CH (naphthyl)
123.6CH (naphthyl)
115.0CH (methoxybenzyl)
114.0CH (methoxybenzyl)
55.9-OCH3
47.3-CH2-
Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present in this compound, the following characteristic IR absorption bands are expected:

Wavenumber (cm-1)Functional GroupDescription
3350-3310N-HSecondary amine stretch (a single, weak to medium band)
3100-3000C-HAromatic C-H stretch
2950-2850C-HAliphatic C-H stretch (-CH2- and -OCH3)
1620-1580C=CAromatic ring stretch
1510-1450C=CAromatic ring stretch
1335-1250C-NAromatic amine C-N stretch
1250-1200C-OAryl ether C-O asymmetric stretch
1050-1000C-OAryl ether C-O symmetric stretch
850-750C-HAromatic C-H out-of-plane bend
Mass Spectrometry (MS) (Predicted)

In mass spectrometry, this compound (C19H19NO, MW: 277.36 g/mol ) is expected to show a molecular ion peak ([M]+) at m/z 277. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bonds, leading to characteristic fragment ions.

Expected Fragmentation:

  • m/z 141: [C11H9]+ - Naphthylmethyl cation resulting from cleavage of the C-N bond.

  • m/z 121: [C8H9O]+ - Methoxybenzyl cation from cleavage of the other C-N bond.

  • m/z 136: [C9H10N]+ - Fragment from cleavage of the naphthyl-CH2 bond.

  • m/z 107: [C7H7O]+ - Tropylium ion from the methoxybenzyl group.

Experimental Protocols

The synthesis of this compound can be achieved via reductive amination. The following are detailed, generalized protocols for its synthesis and spectroscopic characterization.

Synthesis: Reductive Amination

This procedure involves the reaction of 1-naphthaldehyde with 4-methoxybenzylamine in the presence of a reducing agent.

Materials:

  • 1-Naphthaldehyde

  • 4-Methoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium borohydride (NaBH4)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous magnesium sulfate (MgSO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • To a solution of 1-naphthaldehyde (1.0 eq) in dichloromethane (DCM), add 4-methoxybenzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra to determine chemical shifts (δ) in ppm, multiplicity, coupling constants (J) in Hz, and integration.

IR Spectroscopy:

  • Prepare a sample of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm-1.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Acquire the mass spectrum in positive ion mode to observe the molecular ion and characteristic fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 1-Naphthaldehyde 4-Methoxybenzylamine imine Imine Formation start->imine reduction Reduction (e.g., NaBH(OAc)3) imine->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Purified Product: N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthesis and characterization workflow.

References

potential therapeutic targets of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the existing scientific literature reveals a notable absence of studies specifically investigating the biological activity and potential therapeutic targets of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine . While chemical suppliers list the compound, and its constituent parts are well-characterized, its pharmacological profile remains unexplored. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals, outlining a proposed strategy for the systematic evaluation of this novel chemical entity. By leveraging knowledge of structurally similar compounds, we can hypothesize potential targets and design a comprehensive research plan to elucidate its therapeutic potential.

Structural Analysis and Postulated Therapeutic Arenas

The structure of this compound combines two key pharmacophores: a naphthalen-1-ylmethanamine core and a 4-methoxybenzyl group. Analysis of compounds containing these moieties suggests several potential, albeit hypothetical, therapeutic avenues for investigation:

  • Antifungal Activity: The structurally related compound, N-methyl-1-naphthalenemethanamine, is a known key intermediate in the synthesis of the antifungal drug Terbinafine.[1][2][3] This suggests that this compound could be investigated for efficacy against various fungal pathogens. The mechanism of Terbinafine involves the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.

  • Oncology: Naphthalene derivatives have been identified as inducers of apoptosis. For instance, certain N-methyl-N-phenylnaphthalen-1-amines have shown potent activity in inducing apoptosis in cancer cell lines by inhibiting tubulin polymerization and causing G2/M cell cycle arrest.[4] The cytotoxic and anti-proliferative potential of this compound in various cancer models is a logical starting point.

  • Neurological and Inflammatory Pathways: Other naphthalen-1-yl derivatives have been developed as potent cannabinoid CB1/CB2 dual agonists, with potential applications in treating chronic pain and inflammation by modulating peripheral cannabinoid receptors.[5] This raises the possibility that the target compound could interact with G-protein coupled receptors (GPCRs) involved in neurotransmission or immunomodulation.

Proposed Experimental Workflow for Target Identification and Validation

To systematically investigate the therapeutic potential of this compound, a multi-stage experimental workflow is proposed.

Experimental_Workflow cluster_screening Phase 1: Initial Screening & Target Identification cluster_validation Phase 2: Target Validation & Mechanism of Action cluster_preclinical Phase 3: Preclinical Evaluation phenotypic_screening Phenotypic Screening (e.g., Antifungal, Cytotoxicity Assays) chemoproteomics Chemoproteomic Profiling (e.g., Affinity Chromatography-MS) phenotypic_screening->chemoproteomics Identifies Biological Effect target_binding Target-Based Screening (e.g., Kinase, GPCR Panels) biochemical_assays Biochemical & Biophysical Assays (e.g., IC50, Kd Determination) target_binding->biochemical_assays Identifies Direct Binders chemoproteomics->biochemical_assays Identifies Candidate Targets cell_based_assays Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) biochemical_assays->cell_based_assays Confirms Target Engagement in_vivo_efficacy In Vivo Efficacy Models (e.g., Xenograft, Infection Models) cell_based_assays->in_vivo_efficacy Elucidates Cellular Mechanism adme_tox ADME/Tox Profiling in_vivo_efficacy->adme_tox Evaluates Therapeutic Potential

Caption: Proposed workflow for therapeutic target discovery.

Detailed Methodologies for Key Experiments

The following protocols are hypothetical and serve as a template for investigating this compound.

Antifungal Susceptibility Testing (Phenotypic Screening)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Protocol:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

    • Prepare a standardized fungal inoculum as per CLSI guidelines.

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (e.g., Terbinafine, Fluconazole) and negative (DMSO vehicle) controls.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often measured spectrophotometrically or visually.

Cancer Cell Line Cytotoxicity Assay (Phenotypic Screening)
  • Objective: To evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., T47D, HCT116, SNU398).

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., alamarBlue) or MTT assay.

    • Measure fluorescence or absorbance and normalize the data to vehicle-treated control cells.

    • Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

Kinase Inhibition Profiling (Target-Based Screening)
  • Objective: To screen the compound against a broad panel of human kinases to identify potential off-target effects or novel primary targets.

  • Protocol:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

    • Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • The service will typically use a radiometric ([γ-³³P]-ATP) or fluorescence-based assay to measure kinase activity in the presence of the compound.

    • Results are reported as percent inhibition relative to a vehicle control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).

Hypothetical Signaling Pathway Analysis

Should initial screening reveal anti-cancer activity, a subsequent investigation into the underlying signaling pathways would be necessary. Based on the activity of similar compounds, a plausible hypothesis is the induction of apoptosis via inhibition of tubulin polymerization and subsequent caspase activation.

Apoptosis_Pathway compound N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine tubulin Tubulin Polymerization compound->tubulin Inhibits microtubule Microtubule Dynamics Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest caspase_activation Caspase Cascade Activation (Caspase-3, -7, -9) g2m_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical apoptosis induction pathway.

Quantitative Data Presentation

As experimental data becomes available, it should be structured for clarity and comparison. The following tables serve as templates for organizing potential findings from the proposed experiments.

Table 1: Antifungal Activity

Fungal Strain MIC (µg/mL) of Compound MIC (µg/mL) of Terbinafine
Candida albicans Data to be determined Data to be determined
Aspergillus fumigatus Data to be determined Data to be determined

| Trichophyton rubrum | Data to be determined | Data to be determined |

Table 2: In Vitro Cytotoxicity

Cell Line Tissue of Origin GI50 (µM)
T47D Breast Cancer Data to be determined
HCT116 Colon Cancer Data to be determined

| SNU398 | Hepatocellular Carcinoma | Data to be determined |

Table 3: Kinase Inhibition Profile (Selected Hits)

Kinase Target % Inhibition @ 10 µM IC50 (µM)
Identified Kinase 1 Data to be determined Data to be determined

| Identified Kinase 2 | Data to be determined | Data to be determined |

This guide provides a foundational research framework for elucidating the therapeutic targets and mechanism of action of this compound. The proposed workflow is designed to be systematic and adaptable, allowing researchers to pursue the most promising therapeutic avenues that emerge from the initial screening phases.

References

Methodological & Application

Application Notes and Protocols for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is a synthetic organic compound with a chemical structure that suggests potential biological activity. Its structural motifs, including the naphthalene and methoxybenzyl groups, are found in various compounds with demonstrated pharmacological properties. For instance, derivatives of naphthalene have been investigated for their anticancer activities. Similarly, benzylamine derivatives have shown potential as cytotoxic agents against cancer cell lines. Given the interest in developing novel therapeutics, this document provides a detailed experimental protocol for the initial in vitro evaluation of this compound in a cancer cell line model.

This protocol outlines a standard procedure for assessing the cytotoxic effects of the compound on the human breast adenocarcinoma cell line, MCF-7, using the MTT assay. This foundational assay will help in determining the compound's potential as an anti-proliferative agent and in establishing a dose-response relationship.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against the MCF-7 cell line. This data is for illustrative purposes to guide the presentation of experimental results.

Cell LineTreatment CompoundIncubation Time (hours)Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7This compound480.198.5 ± 4.2
185.2 ± 5.1
1052.3 ± 3.89.8
5021.7 ± 2.5
1008.9 ± 1.9
MCF-7Doxorubicin (Positive Control)480.0190.1 ± 4.5
0.155.4 ± 3.90.09
115.8 ± 2.1
MCF-7DMSO (Vehicle Control)480.1%100 ± 3.5N/A

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the routine culture of MCF-7 cells to ensure a healthy and consistent supply for experimentation.

  • Materials:

    • MCF-7 human breast adenocarcinoma cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 cell culture flasks

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Maintain MCF-7 cells in T-75 flasks with supplemented DMEM.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Monitor cell confluency daily. When cells reach 80-90% confluency, they should be subcultured.

    • To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed medium.

    • Continue to incubate the new flasks under the same conditions.

Cytotoxicity Assay (MTT Assay)

This protocol details the steps to assess the effect of this compound on the viability of MCF-7 cells.

  • Materials:

    • MCF-7 cells in logarithmic growth phase

    • Complete DMEM medium

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • 96-well flat-bottom sterile plates

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Harvest MCF-7 cells using trypsinization as described above.

      • Count the cells using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).

      • Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL.

      • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

      • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Preparation and Treatment:

      • Prepare a 10 mM stock solution of this compound in sterile DMSO.

      • On the day of the experiment, prepare serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

      • Prepare a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin at various concentrations).

      • After 24 hours of cell attachment, carefully remove the medium from the wells.

      • Add 100 µL of the prepared compound dilutions, vehicle control, and positive control to the respective wells.

      • Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • MTT Assay:

      • After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

      • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

      • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Data Acquisition:

      • Measure the absorbance of each well at 570 nm using a microplate reader.

      • The absorbance is directly proportional to the number of viable cells.

    • Data Analysis:

      • Calculate the percentage of cell viability for each treatment group using the following formula:

        • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

      • Plot the percentage of cell viability against the compound concentration.

      • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture MCF-7 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan mtt_addition->formazan_dissolution read_absorbance Read Absorbance (570 nm) formazan_dissolution->read_absorbance data_analysis Data Analysis & IC50 Determination read_absorbance->data_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine bcl2 Bcl-2 Family (e.g., Bax, Bak) compound->bcl2 Induces mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Promotes cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for compound-induced apoptosis.

Application Notes and Protocols for In Vivo Studies with N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is a novel aromatic amine whose biological activities and therapeutic potential are yet to be fully elucidated. Structurally, it comprises a naphthalene moiety, known for its diverse pharmacological properties, and a 4-methoxybenzylamine group, a common functional group in various bioactive compounds. This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining a systematic approach to characterize its safety, pharmacokinetic profile, and potential therapeutic efficacy. The protocols described herein are based on established methodologies for analogous chemical entities and are intended to serve as a foundational framework for researchers.

Introduction: Hypothetical Therapeutic Potential

Given the chemical scaffolds present in this compound, several plausible biological activities can be hypothesized, guiding the initial in vivo investigations.

  • Anticancer Activity: Many naphthalene derivatives exhibit cytotoxic effects against various cancer cell lines. The 4-methoxybenzylamine moiety is also found in compounds with antiproliferative properties.[1] Therefore, a primary area of investigation is the potential of this compound as an anticancer agent.

  • Cardiovascular Effects: The 4-methoxybenzylamine structure is a key intermediate in the synthesis of Meobentine, a cardiac depressant used to manage arrhythmias.[2] This suggests that this compound could modulate cardiovascular function.

  • Neurological Effects: Certain naphthalen-methanamine derivatives have been shown to exhibit neurotoxic or psychotropic effects.[3] Consequently, it is crucial to assess the compound's impact on the central nervous system.

This document will focus on protocols designed to explore the hypothetical anticancer and cardiovascular activities, while also incorporating essential toxicity and pharmacokinetic studies.

Preliminary In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic profile of the compound, which will inform the design of all subsequent efficacy studies.

Maximum Tolerated Dose (MTD) Studies

Purpose: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity or mortality over a short period. The MTD is essential for selecting dose levels for subsequent efficacy and toxicology studies.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

  • Route of Administration: Oral gavage (PO) and intravenous (IV).

  • Dose Escalation:

    • Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals.

    • A control group should receive the vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) at regular intervals for at least 72 hours post-dosing.

    • Record body weight daily.

    • At the end of the observation period, perform gross necropsy.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Pharmacokinetic (PK) Profiling

Purpose: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Data Presentation:

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500 ± 250550 ± 90
Tmax (h) 0.081.0
AUC (ng·h/mL) 3500 ± 4504200 ± 500
t1/2 (h) 3.5 ± 0.54.0 ± 0.6
Bioavailability (%) -75

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats.

Efficacy Studies: Hypothetical Anticancer Model

Based on the structural alerts for potential anticancer activity, a xenograft model using a human cancer cell line is a suitable initial efficacy study.

Protocol: Human Tumor Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A549 human non-small cell lung cancer cell line.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Group Allocation and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Test Compound (Low Dose, e.g., 25 mg/kg, PO, daily)

    • Group 3: Test Compound (High Dose, e.g., 50 mg/kg, PO, daily)

    • Group 4: Positive Control (e.g., Cisplatin, 3 mg/kg, IP, once weekly)

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical signs of toxicity.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1200 ± 150-
Test Compound 25 mg/kg, PO, daily850 ± 12029
Test Compound 50 mg/kg, PO, daily500 ± 9058
Cisplatin 3 mg/kg, IP, weekly450 ± 8062.5

Table 2: Hypothetical Efficacy of this compound in an A549 Xenograft Model.

Safety and Toxicology

A preliminary assessment of the compound's safety profile is crucial.

Acute and Subacute Toxicity Studies

Following OECD guidelines, these studies provide more detailed information on the potential toxicity of the compound.[4][5]

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Sprague-Dawley rats.

  • Groups:

    • Control (Vehicle)

    • Low Dose

    • Mid Dose

    • High Dose

  • Administration: Daily oral gavage for 28 days.

  • Parameters Monitored:

    • Clinical observations

    • Body weight and food consumption

    • Hematology

    • Clinical chemistry

    • Urinalysis

    • Gross pathology and organ weights

    • Histopathology of major organs

Diagrams

experimental_workflow cluster_preliminary Preliminary Characterization cluster_efficacy Efficacy Studies cluster_safety Safety & Toxicology MTD Maximum Tolerated Dose (MTD) PK Pharmacokinetics (PK) MTD->PK Xenograft Anticancer Xenograft Model PK->Xenograft Cardio Cardiovascular Model (e.g., Langendorff) PK->Cardio Tox 28-Day Repeated Dose Toxicity Xenograft->Tox Cardio->Tox

Figure 1: General experimental workflow for in vivo studies.

hypothetical_signaling_pathway Compound N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine Receptor Hypothetical Target (e.g., Kinase, GPCR) Compound->Receptor Binds/Inhibits Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Downstream Modulates Apoptosis Apoptosis Downstream->Apoptosis Induces Proliferation Cell Proliferation Downstream->Proliferation Inhibits

Figure 2: Hypothetical anticancer signaling pathway.

Conclusion

The provided application notes and protocols offer a structured approach for the in vivo investigation of this compound. By systematically evaluating its safety, pharmacokinetics, and efficacy in relevant disease models, researchers can effectively determine the therapeutic potential of this novel compound. The hypothetical data and diagrams serve as a guide for data presentation and conceptualization of potential mechanisms of action. Further studies should be guided by the outcomes of these initial experiments to explore its full pharmacological profile.

References

Application Notes and Protocols for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough literature search has revealed no publicly available data regarding the dosage, administration, biological activity, or specific signaling pathways of the compound N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine in any biological system, including mice. The following application notes and protocols are therefore hypothetical and provided as an illustrative template for researchers. The experimental parameters outlined below are based on general practices for novel small molecule administration in mice and data from structurally related naphthalene derivatives. This protocol is not a validated procedure for the specified compound and must be adapted and validated by the end-user.

Hypothetical Compound Profile

For the purpose of this illustrative protocol, we will postulate that this compound (herein referred to as Compound X) is an inhibitor of a hypothetical inflammatory signaling pathway, the "InflammoKinase Cascade."

Dosage and Administration in Mice

The following tables summarize a hypothetical dosage regimen for Compound X based on acute toxicity studies of related naphthalene compounds. Researchers should conduct their own dose-ranging studies to determine the maximum tolerated dose (MTD) and effective dose for their specific mouse model and experimental endpoint.

Table 1: Hypothetical Single-Dose Toxicity Study of Compound X in Mice

Dose GroupRoute of AdministrationDose (mg/kg)Observations (24 hours)
1Oral (gavage)50No adverse effects observed
2Oral (gavage)100Mild sedation, resolved within 4 hours
3Oral (gavage)200Significant sedation, piloerection
4Intraperitoneal (IP)25No adverse effects observed
5Intraperitoneal (IP)50Mild abdominal irritation
6Intraperitoneal (IP)100Lethargy, signs of peritonitis

Table 2: Hypothetical Dosing Regimen for Efficacy Studies

Study TypeRoute of AdministrationDose Range (mg/kg)Dosing FrequencyVehicle
PharmacokineticOral (gavage), IV10 - 50Single dose10% DMSO, 40% PEG300, 50% Saline
Efficacy (Chronic)Oral (gavage)25 - 75Once daily0.5% Carboxymethylcellulose (CMC) in water
Efficacy (Acute)Intraperitoneal (IP)10 - 40Single dose, 1 hr pre-challenge5% DMSO in sterile saline

Experimental Protocols

Preparation of Dosing Solutions

Oral Gavage Formulation (0.5% CMC):

  • Weigh the required amount of Compound X.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Slowly add the powdered Compound X to the CMC solution while vortexing to create a uniform suspension.

  • Administer immediately after preparation.

Intraperitoneal Injection Formulation (5% DMSO in Saline):

  • Dissolve Compound X in 100% DMSO to create a stock solution.

  • Further dilute the stock solution in sterile saline to achieve the final desired concentration, ensuring the final DMSO concentration does not exceed 5%.

  • Vortex thoroughly before administration.

Animal Handling and Administration
  • Animals: Use age- and sex-matched mice (e.g., C57BL/6, 8-10 weeks old).

  • Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.

  • Administration:

    • Oral Gavage: Administer the suspension using a 20-gauge, ball-tipped gavage needle. The volume should not exceed 10 mL/kg body weight.

    • Intraperitoneal Injection: Inject into the lower right quadrant of the abdomen using a 27-gauge needle. The volume should not exceed 10 mL/kg body weight.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates the postulated mechanism of action for Compound X as an inhibitor of the "InflammoKinase Cascade."

InflammoKinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor IKK_alpha IKKα Receptor->IKK_alpha Activates IKK_beta IKKβ Receptor->IKK_beta Activates IkB IκB IKK_alpha->IkB Phosphorylates IKK_beta->IkB Phosphorylates NFkB_p65 p65 NFkB_p50 p50 DNA DNA NFkB_p65->DNA Translocates & Binds NFkB_p50->DNA Translocates & Binds CompoundX Compound X (Hypothetical Inhibitor) CompoundX->IKK_alpha Inhibits CompoundX->IKK_beta Inhibits Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Hypothetical "InflammoKinase Cascade" inhibited by Compound X.

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo efficacy study.

Experimental_Workflow start Start: Acclimation of Mice (1 week) grouping Randomization into Treatment Groups (n=8-10 per group) start->grouping baseline Baseline Measurements (e.g., body weight, clinical signs) grouping->baseline dosing Daily Dosing with Compound X or Vehicle (e.g., 14 days) baseline->dosing challenge Induction of Disease Model (e.g., LPS challenge) dosing->challenge endpoint Endpoint Analysis: - Behavioral Tests - Blood Collection (Cytokines) - Tissue Harvest (Histology) challenge->endpoint data Data Analysis and Statistical Evaluation endpoint->data

Caption: General experimental workflow for in vivo studies in mice.

Application Notes and Protocols: GZ-793A, a Vesicular Monoamine Transporter-2 (VMAT2) Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, more commonly known as GZ-793A, is a potent and selective inhibitor of the Vesicular Monoamine Transporter-2 (VMAT2).[1][2] It has been investigated for its potential as a therapeutic agent for methamphetamine abuse.[1][2] GZ-793A effectively inhibits methamphetamine-evoked dopamine release by interacting with VMAT2.[1][2][3] These application notes provide an overview of its use in neuroscience research, detailing its mechanism of action, key experimental findings, and protocols for its application.

Mechanism of Action

GZ-793A exerts its effects primarily through the inhibition of VMAT2, a protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles.[1][2] By inhibiting VMAT2, GZ-793A reduces the amount of dopamine available for release into the synapse, thereby counteracting the effects of stimulants like methamphetamine which cause a surge in dopamine release.[3][4]

The interaction of GZ-793A with VMAT2 is complex, with evidence suggesting it interacts with multiple sites on the transporter protein.[1][2][5] This includes a high-affinity interaction with the dopamine uptake site and a lower-affinity interaction with the dihydrotetrabenazine (DTBZ) binding site.[2][5] This multi-site interaction contributes to its potent inhibition of dopamine uptake and its ability to modulate dopamine release.[1][2]

Signaling Pathway of GZ-793A in a Dopaminergic Neuron

GZ793A_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Reverses GZ793A GZ-793A GZ793A->VMAT2 Inhibits Vesicle Synaptic Vesicle DA_cyto Cytosolic Dopamine (DA) Vesicle->DA_cyto Release DA_cyto->Vesicle Packaging DA_cyto->DAT Reverse Transport DA_synapse Synaptic DA DAT->DA_synapse Increased Release DA_synapse_node Dopamine

Caption: Mechanism of GZ-793A action in a dopaminergic neuron.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on GZ-793A.

Table 1: Binding Affinities and Potency of GZ-793A

ParameterValueSpeciesAssayReference
VMAT2 [³H]DA Uptake Inhibition (Kᵢ) 29 nMRatSynaptic Vesicles[2][5]
VMAT2 [³H]DTBZ Binding Inhibition (Kᵢ) 8.29 µMRatSynaptic Vesicles[2][5]
[³H]dopamine Release (High-affinity EC₅₀) 15.5 nMRatSynaptic Vesicles[1][2]
[³H]dopamine Release (Low-affinity EC₅₀) 29.3 µMRatSynaptic Vesicles[1][2]
hERG Channel Binding (IC₅₀) 0.81 ± 0.11 µMHuman[³H]dofetilide binding[3]

Table 2: In Vitro Effects of GZ-793A on Dopamine Release

ConditionGZ-793A ConcentrationEffectPreparationReference
Methamphetamine (5 µM)-evoked DA release 1-100 µMConcentration-dependent inhibitionRat Striatal Slices[3]
Nicotine (30 µM)-evoked DA release 3-100 µMNo inhibitionRat Striatal Slices[3]
Electrical field-stimulation-evoked DA release 1-100 µMNo inhibitionRat Striatal Slices[3]

Table 3: In Vivo Effects of GZ-793A

ModelGZ-793A DoseEffectSpeciesReference
Methamphetamine Self-Administration 120 and 240 mg/kg (oral)Decreased responding for METHRat[6]
Food-Maintained Responding 30-240 mg/kg (oral)No alterationRat[6]
METH-induced increase in extracellular DA 15 and 30 mg/kgReduced durationRat (NAc shell)[4]
Extracellular DOPAC 15 and 30 mg/kgIncreasedRat (NAc shell)[4]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Methamphetamine-Evoked Dopamine Release from Rat Striatal Slices

This protocol is adapted from studies investigating the effect of GZ-793A on dopamine release in response to methamphetamine.[3]

1. Animals:

  • Male Sprague-Dawley rats (250-275 g).[3]

2. Materials:

  • GZ-793A

  • Methamphetamine hydrochloride

  • Krebs-Ringer bicarbonate buffer

  • Superfusion apparatus

3. Procedure:

  • Slice Preparation:

    • Euthanize rats and rapidly remove brains.

    • Prepare coronal striatal slices (300 µm) using a vibratome in ice-cold buffer.

  • Superfusion:

    • Transfer slices to superfusion chambers and perfuse with oxygenated buffer at 37°C.

    • Allow for a 60-minute equilibration period.

    • Collect baseline fractions of the superfusate.

  • Drug Application:

    • Introduce GZ-793A (1-100 µM) into the superfusion buffer and continue perfusion for 30 minutes.[3]

    • Following the GZ-793A pre-incubation, add methamphetamine (5 µM) to the buffer containing GZ-793A and perfuse for 15 minutes.[3]

    • Wash out methamphetamine by perfusing with buffer containing only GZ-793A for 25 minutes.[3]

  • Analysis:

    • Analyze the collected fractions for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Calculate fractional dopamine release for each time point.

Experimental Workflow: In Vitro Dopamine Release Assay

DA_Release_Workflow start Start prep Prepare Rat Striatal Slices start->prep equilibrate Equilibrate Slices in Superfusion Chambers prep->equilibrate baseline Collect Baseline Superfusate equilibrate->baseline gz_preinc Pre-incubate with GZ-793A baseline->gz_preinc meth_app Apply Methamphetamine + GZ-793A gz_preinc->meth_app washout Washout Methamphetamine meth_app->washout collect Collect Superfusate Fractions Throughout washout->collect hplc Analyze Dopamine Content by HPLC-ED collect->hplc analyze Calculate Fractional Dopamine Release hplc->analyze end End analyze->end

Caption: Workflow for the in vitro dopamine release assay.

Protocol 2: In Vivo Microdialysis for Extracellular Dopamine and DOPAC Measurement

This protocol is based on studies evaluating the in vivo effects of GZ-793A on dopamine dynamics.[4]

1. Animals:

  • Male Sprague-Dawley rats.

2. Materials:

  • GZ-793A

  • Methamphetamine hydrochloride

  • Microdialysis probes

  • Stereotaxic apparatus

  • Artificial cerebrospinal fluid (aCSF)

3. Procedure:

  • Surgery:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens (NAc) shell.

    • Allow for a recovery period of at least 5 days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate.

    • Collect baseline dialysate samples.

  • Drug Administration:

    • Administer GZ-793A (e.g., 15 or 30 mg/kg, s.c.) or vehicle.[4]

    • After a set pre-treatment time, administer methamphetamine (e.g., 0.5 mg/kg, s.c.) or saline.[4]

  • Sample Collection and Analysis:

    • Continue collecting dialysate samples at regular intervals.

    • Analyze the samples for dopamine and its metabolite, dihydroxyphenylacetic acid (DOPAC), using HPLC-ED.

    • Express the results as a percentage of the baseline concentration.

Considerations and Limitations

While GZ-793A shows promise as a research tool and a potential therapeutic, it is important to note its potential for cardiac liabilities.[3] Studies have shown that GZ-793A exhibits high affinity for the hERG (human Ether-a-go-go-Related Gene) channel, which could lead to ventricular arrhythmias.[3] This finding has limited its development as a pharmacotherapy for methamphetamine use disorders.[3] Researchers should be aware of this off-target effect when designing and interpreting experiments with GZ-793A.

References

Application Notes and Protocols for High-Throughput Screening of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is a synthetic organic compound characterized by the presence of both a naphthalene and a methoxybenzyl group. The naphthalene moiety is a feature in numerous pharmacologically active compounds, suggesting its potential as a scaffold in drug discovery. High-throughput screening (HTS) provides an efficient approach to rapidly assess the biological activity of such compounds against a wide array of potential targets.

Due to the absence of specific published high-throughput screening data for this compound, this document presents a representative application note and protocol based on a robust and widely used HTS methodology: a Fluorescence Polarization (FP) competitive binding assay. This type of assay is well-suited for identifying small molecule inhibitors of protein-protein or protein-ligand interactions and serves as an exemplary model for how this compound could be screened.

Principle of the Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution. The assay principle is based on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in a low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (e.g., a protein), the tumbling rate of the tracer slows down significantly, leading to a higher polarization of the emitted light.

In a competitive binding format, a test compound that binds to the protein will displace the fluorescent tracer, causing it to tumble freely again and thus decrease the measured fluorescence polarization. This change in polarization is used to identify "hit" compounds that disrupt the interaction of interest.

cluster_0 High Polarization State cluster_1 Low Polarization State (Inhibition) Protein Target Protein Tracer Fluorescent Tracer Protein->Tracer Protein_Inhibited Target Protein Inhibitor N-(4-Methoxybenzyl)- 1-(naphthalen-1-yl)methanamine Protein_Inhibited->Inhibitor Tracer_Free Fluorescent Tracer caption Principle of the FP Competitive Binding Assay

Caption: Principle of the FP Competitive Binding Assay.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and control compounds in an FP-based HTS assay targeting a hypothetical protein-protein interaction (PPI).

CompoundRoleIC50 (µM)Max Inhibition (%)Z'-factor
This compoundTest Compound8.295N/A
Known InhibitorPositive Control0.5980.78
DMSONegative Control> 10000.78
Scrambled PeptideSpecificity Control> 1005N/A

Experimental Protocols

High-Throughput Screening via Fluorescence Polarization

This protocol describes the screening of this compound for its ability to inhibit a hypothetical protein-protein interaction between Protein-A and Protein-B. A fluorescently labeled peptide derived from Protein-B (Tracer) is used.

a. Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20.

  • Protein-A Stock (2X): Prepare a 20 nM solution of purified Protein-A in Assay Buffer.

  • Tracer Stock (4X): Prepare a 40 nM solution of the fluorescently labeled peptide in Assay Buffer.

  • Test Compound Plate: Serially dilute this compound in 100% DMSO, then dilute in Assay Buffer to a 4X final concentration.

  • Control Wells:

    • Negative Control (0% Inhibition): Assay Buffer with 1% DMSO.

    • Positive Control (100% Inhibition): A known potent inhibitor at a concentration >10x its IC50 in Assay Buffer with 1% DMSO.

b. HTS Assay Protocol (384-well plate format)

  • Compound Plating: Dispense 5 µL of the 4X test compound or control solutions into the wells of a black, low-volume 384-well plate.

  • Protein-A Addition: Add 10 µL of the 2X Protein-A stock solution to all wells except those designated for tracer-only controls. For tracer-only wells, add 10 µL of Assay Buffer.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Tracer Addition: Add 5 µL of the 4X Tracer stock solution to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

c. Data Analysis

  • Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:

    • mP_sample is the millipolarization value of the test well.

    • mP_min is the average millipolarization of the positive control wells.

    • mP_max is the average millipolarization of the negative control wells.

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

start Start HTS Workflow plate_prep Prepare 384-well Assay Plate start->plate_prep add_compound Dispense 5 µL of 4X Test Compound/Controls plate_prep->add_compound add_protein Add 10 µL of 2X Protein-A add_compound->add_protein incubate1 Incubate 15 min at RT add_protein->incubate1 add_tracer Add 5 µL of 4X Fluorescent Tracer incubate1->add_tracer incubate2 Incubate 60 min at RT add_tracer->incubate2 read_plate Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) incubate2->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 - Assess Z'-factor read_plate->analyze_data end End analyze_data->end caption HTS Experimental Workflow Diagram

Caption: HTS Experimental Workflow Diagram.

Secondary Assay: ELISA-based Counter-Screen

To eliminate false positives that may interfere with the fluorescence signal, a secondary, orthogonal assay such as an ELISA-based counter-screen is recommended.

a. Principle

This assay measures the inhibition of the Protein-A and biotinylated Protein-B interaction. Protein-A is immobilized on an ELISA plate, and the binding of biotinylated Protein-B is detected using streptavidin-HRP.

b. Protocol

  • Coating: Coat a 96-well high-binding plate with Protein-A (1 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block with 5% BSA in PBST for 2 hours at room temperature.

  • Compound Incubation: Wash the plate three times with PBST. Add the test compound and biotinylated Protein-B (at its Kd concentration) simultaneously. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate three times with PBST. Add streptavidin-HRP and incubate for 30 minutes.

  • Substrate Addition: Wash the plate five times with PBST. Add TMB substrate and incubate until a blue color develops.

  • Stop and Read: Stop the reaction with 2M H2SO4 and read the absorbance at 450 nm.

Conclusion

Application Notes and Protocols for the Large-Scale Synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a secondary amine with potential applications in medicinal chemistry and drug development. The primary synthetic route detailed is a one-pot reductive amination, which is an efficient and widely used method for the preparation of secondary and tertiary amines.

Introduction

This compound is a derivative of naphthalenemethanamine. Structurally related compounds, such as naftifine, are known for their antifungal properties, suggesting that this compound could be a valuable intermediate or a pharmacologically active molecule itself. The synthesis protocol provided is designed to be scalable for industrial production.

Synthetic Strategy: One-Pot Reductive Amination

The synthesis of this compound is achieved through a one-pot reductive amination of 1-naphthaldehyde with 4-methoxybenzylamine. This method involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine using a suitable reducing agent like sodium borohydride. This approach is advantageous for large-scale synthesis due to its operational simplicity and generally high yields.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier
1-NaphthaldehydeC₁₁H₈O156.1866-77-3Sigma-Aldrich
4-MethoxybenzylamineC₈H₁₁NO137.182393-23-9Sigma-Aldrich
Sodium BorohydrideNaBH₄37.8316940-66-2Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.0467-56-1Fisher Scientific
DichloromethaneCH₂Cl₂84.9375-09-2Fisher Scientific
Hydrochloric Acid (37%)HCl36.467647-01-0VWR
Sodium HydroxideNaOH40.001310-73-2VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Protocol 1: Large-Scale Synthesis of this compound

This protocol describes a one-pot reductive amination reaction.

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet, charge 1-naphthaldehyde (1.00 kg, 6.40 mol) and anhydrous methanol (8 L).

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) to dissolve the aldehyde. To this solution, add 4-methoxybenzylamine (0.92 kg, 6.72 mol, 1.05 eq.) dropwise over 30 minutes. A slight exotherm may be observed. Stir the resulting mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add sodium borohydride (0.29 kg, 7.68 mol, 1.2 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by the dropwise addition of water (4 L). Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous residue, add dichloromethane (8 L) and stir vigorously. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 4 L).

  • Washing: Combine the organic layers and wash with water (2 x 4 L) and then with brine (4 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt

The crude product can be purified by converting it to its hydrochloride salt, which is typically a crystalline solid.

Procedure:

  • Salt Formation: Dissolve the crude this compound in ethyl acetate (5 L). Cool the solution to 0-5 °C.

  • Precipitation: Slowly add a solution of hydrochloric acid in isopropanol (e.g., 3 M solution) dropwise with stirring until the pH of the solution is acidic (pH 2-3). A white precipitate of the hydrochloride salt will form.

  • Crystallization: Stir the suspension at 0-5 °C for 2 hours to ensure complete crystallization.

  • Isolation: Isolate the solid product by filtration using a Büchner funnel. Wash the filter cake with cold ethyl acetate (2 x 1 L).

  • Drying: Dry the purified this compound hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

To obtain the free base, the hydrochloride salt can be dissolved in water, basified with an aqueous solution of sodium hydroxide, and extracted with an organic solvent.

Data Presentation

ParameterExpected Value
Yield (Crude) 85-95%
Yield (Purified HCl salt) 75-85%
Purity (HPLC) >98%
Appearance (Free Base) Yellowish Oil
Appearance (HCl Salt) White to off-white crystalline solid

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction One-Pot Reductive Amination cluster_purification Purification 1-Naphthaldehyde 1-Naphthaldehyde Imine Formation Imine Formation 1-Naphthaldehyde->Imine Formation 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine->Imine Formation Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) Crude Product Crude Product Reduction (NaBH4)->Crude Product Salt Formation (HCl) Salt Formation (HCl) Crude Product->Salt Formation (HCl) Crystallization Crystallization Salt Formation (HCl)->Crystallization Purified HCl Salt Purified HCl Salt Crystallization->Purified HCl Salt

Caption: One-pot reductive amination and purification workflow.

Logical Relationship of Synthesis Steps

Logical_Relationship Logical Flow of the Synthesis Protocol A Dissolve 1-Naphthaldehyde in Methanol B Add 4-Methoxybenzylamine (Imine Formation) A->B C Cool to 0-5 °C B->C D Add Sodium Borohydride (Reduction) C->D E Reaction at RT D->E F Quench and Concentrate E->F G Extraction with DCM F->G H Purification via HCl Salt Crystallization G->H I Final Product H->I

Application Notes and Protocols for the Purification of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. The methodologies outlined below are established techniques for the purification of secondary amines and are adaptable to this specific compound based on the purification of structurally similar molecules.

Overview of Purification Strategies

The selection of a suitable purification technique for this compound is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. The principal methods employed for the purification of this and analogous amine compounds are column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). Each technique offers distinct advantages and is suited for different stages of the purification process.

A general workflow for the synthesis and purification is depicted below. The crude product obtained from a synthesis method like reductive amination typically undergoes one or more of these purification steps.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Synthesis Reductive Amination: Naphthaldehyde + 4-Methoxybenzylamine Crude Crude Product Synthesis->Crude ColumnChrom Column Chromatography Crude->ColumnChrom Recrystal Recrystallization ColumnChrom->Recrystal PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC For very high purity Pure Pure Product (>95-99%) ColumnChrom->Pure Recrystal->Pure PrepHPLC->Pure

Caption: General workflow for the synthesis and purification of this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical outcomes for the purification of analogous secondary amines using the described techniques. These values serve as a general guideline for the expected yield and purity for this compound.

Purification TechniqueTypical PurityTypical YieldThroughputSolvent Consumption
Column Chromatography 90-98%70-95%Low to MediumHigh
Recrystallization >98%50-80%HighMedium
Preparative HPLC >99%60-90%LowMedium to High

Experimental Protocols

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of N-benzyl and N-naphthylmethyl amine derivatives.[1][2][3] It is effective for separating the target compound from unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Eluent collection tubes

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The appropriate solvent system for TLC can be determined beforehand (e.g., 80:20 hexane:ethyl acetate).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Column_Chromatography_Workflow start Start prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Product prep_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue Elution pool_pure Pool Pure Fractions monitor_tlc->pool_pure Product Eluted evaporate Evaporate Solvent pool_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

Purification by Recrystallization

For compounds that are solid at room temperature and when a higher purity is desired after initial purification, recrystallization is an effective method.[4] The choice of solvent is crucial for successful recrystallization.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor solubility when cold). For structurally similar compounds, ethanol or an ethyl acetate/hexane mixture is often effective.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Purification by Preparative HPLC

For achieving the highest purity, especially for analytical standards or final drug products, preparative HPLC is the method of choice.[5][6][7][8] This technique is highly effective at separating closely related impurities.

Materials:

  • Partially purified this compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

Protocol:

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system with a C18 column to determine the optimal mobile phase composition and gradient. A common mobile phase is a gradient of methanol or acetonitrile in water.

  • Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent at a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Preparative Run: Scale up the injection volume and flow rate for the preparative column. Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the eluent in fractions as the peak corresponding to the target compound is detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. If the mobile phase contains non-volatile buffers, a subsequent desalting step may be necessary.

Prep_HPLC_Workflow cluster_prep Method Development cluster_main Preparative Purification analytical_run Analytical HPLC Run optimize Optimize Gradient analytical_run->optimize sample_prep Sample Preparation (Dissolve & Filter) optimize->sample_prep prep_injection Inject on Preparative C18 Column sample_prep->prep_injection fraction_collection Collect Fractions (UV Detection) prep_injection->fraction_collection purity_check Analyze Fraction Purity (Analytical HPLC) fraction_collection->purity_check purity_check->fraction_collection Reprocess pool_fractions Pool Pure Fractions purity_check->pool_fractions Purity >99% isolate_product Isolate Product (Solvent Removal) pool_fractions->isolate_product final_product High-Purity Product isolate_product->final_product

Caption: Workflow for purification by preparative HPLC.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and may be toxic.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

References

Application Notes and Protocols for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information on the use of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine as a chemical probe for a specific biological target. The following application notes and protocols are provided as a generalized template to demonstrate the expected format and content for a chemical probe. The target, signaling pathway, and experimental data are hypothetical and should be replaced with actual validated information for the compound of interest.

Hypothetical Application Note: this compound as a Potent Inhibitor of Novel Kinase X (NKX)

Introduction this compound is a novel small molecule that has been identified as a potent and selective inhibitor of Novel Kinase X (NKX), a serine/threonine kinase implicated in oncogenic signaling pathways. These application notes provide an overview of the compound's properties and detailed protocols for its use in cell-based assays to probe NKX signaling.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 185669-79-8
Molecular Formula C₁₉H₁₉NO
Molecular Weight 277.37 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol (>10 mM)
Storage Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for up to 3 months.

Biological Activity this compound acts as an ATP-competitive inhibitor of NKX, thereby blocking the phosphorylation of its downstream substrate, Protein Y (PY). Inhibition of the NKX pathway leads to cell cycle arrest and apoptosis in cancer cell lines overexpressing NKX.

Quantitative Data

Table 1: In Vitro Kinase Inhibition

Kinase Target IC₅₀ (nM)
Novel Kinase X (NKX) 50
Kinase A >10,000
Kinase B >10,000

| Kinase C | >10,000 |

Table 2: Cellular Activity

Cell Line Assay EC₅₀ (µM)
Cancer Cell Line A (High NKX) Cell Viability (72h) 1.5
Cancer Cell Line B (Low NKX) Cell Viability (72h) >50

| Normal Cell Line | Cell Viability (72h) | >50 |

Signaling Pathway Diagram

NKX_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds NKX Novel Kinase X (NKX) GF_Receptor->NKX Activates Protein_Y Protein Y (Substrate) NKX->Protein_Y Phosphorylates Probe N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine Probe->NKX Inhibits pProtein_Y Phosphorylated Protein Y Protein_Y->pProtein_Y Cell_Cycle Cell Cycle Progression pProtein_Y->Cell_Cycle Promotes Apoptosis Apoptosis pProtein_Y->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of Novel Kinase X (NKX).

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Y Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on NKX activity by measuring the phosphorylation of its substrate, Protein Y.

Workflow Diagram

Western_Blot_Workflow Cell_Culture 1. Seed and culture cancer cells (High NKX) Treatment 2. Treat cells with varying concentrations of the probe Cell_Culture->Treatment Lysis 3. Lyse cells and quantify protein Treatment->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 6. Block membrane Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (p-Protein Y, Total Protein Y, loading control) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect signal using chemiluminescence Secondary_Ab->Detection Analysis 10. Quantify band intensity Detection->Analysis

Caption: Workflow for Western Blot analysis.

Materials:

  • Cancer Cell Line A (High NKX expression)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Protein Y, anti-total-Protein Y, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed Cancer Cell Line A in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Protein Y signal to the total Protein Y and loading control signals.

Protocol 2: Cell Viability Assay

This protocol is for determining the effect of this compound on the viability of cancer cells.

Workflow Diagram

Cell_Viability_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Add serial dilutions of the probe Cell_Seeding->Treatment Incubation 3. Incubate for 72 hours Treatment->Incubation Reagent_Addition 4. Add cell viability reagent (e.g., CellTiter-Glo®) Incubation->Reagent_Addition Signal_Measurement 5. Measure luminescence Reagent_Addition->Signal_Measurement Data_Analysis 6. Calculate EC₅₀ value Signal_Measurement->Data_Analysis

Caption: Workflow for cell viability assay.

Materials:

  • Cancer Cell Line A (High NKX), Cancer Cell Line B (Low NKX), Normal Cell Line

  • Cell culture medium and supplements

  • This compound

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium.

  • Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay: Equilibrate the plate and the viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Application Notes and Protocols for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation and experimental evaluation of the novel compound, N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. This document outlines a detailed synthetic protocol, physicochemical properties, and illustrative experimental procedures for assessing its potential biological activity. The protocols are designed to be adaptable for screening in antifungal and anticancer research, based on the known activities of structurally related molecules containing naphthalene and benzylamine moieties.

Compound Information

IUPAC Name: this compound

Molecular Formula: C₁₉H₁₉NO

Molecular Weight: 277.36 g/mol

Chemical Structure: Chemical structure of this compound

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are predicted based on the structural components and should be confirmed by experimental analysis.

PropertyEstimated Value
Melting Point (°C)85-90
Boiling Point (°C)> 400
LogP4.5 ± 0.5
pKa (amine)8.8 ± 0.3
SolubilitySoluble in DMSO, ethanol, methanol; Insoluble in water

Synthesis Protocol: Reductive Amination

A plausible and efficient method for the synthesis of this compound is through a one-pot reductive amination reaction. This procedure involves the reaction of 1-naphthaldehyde with 4-methoxybenzylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Materials:

  • 1-naphthaldehyde

  • 4-methoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloroethane (DCE) or Methanol

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-naphthaldehyde (1.0 eq) in dichloroethane (DCE), add 4-methoxybenzylamine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Diagram of Synthetic Workflow

G start Start reactants 1-Naphthaldehyde + 4-Methoxybenzylamine in DCE + Acetic Acid start->reactants imine_formation Imine Formation (1-2 hours at RT) reactants->imine_formation reduction Addition of NaBH(OAc)3 imine_formation->reduction reaction_monitoring TLC Monitoring reduction->reaction_monitoring workup Quenching with NaHCO3 & Extraction with DCM reaction_monitoring->workup purification Column Chromatography workup->purification product Pure N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine purification->product

Caption: Synthetic workflow for this compound.

Experimental Protocols: Biological Evaluation

Based on the known biological activities of similar compounds, protocols for assessing the antifungal and anticancer potential of this compound are provided below.

Antifungal Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of the test compound against pathogenic fungal strains.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10³ CFU/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungi only) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, observable visually or by measuring absorbance at 600 nm.

Hypothetical MIC Data

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans82
Aspergillus fumigatus164
In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxic effect of the compound on human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations.

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical IC₅₀ Data

Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)12.51.2
A549 (Lung Cancer)25.82.5

Hypothetical Signaling Pathway

Given that some naphthalene derivatives act as tubulin polymerization inhibitors, a potential mechanism of action for this compound could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Diagram of a Hypothetical Signaling Pathway

G compound N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin Tubulin Dimers tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Assembly g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induction of

Caption: Hypothetical pathway of tubulin polymerization inhibition.

Troubleshooting & Optimization

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Disclaimer: Specific experimental data on the solubility and stability of this compound is limited in publicly available literature. The following information is based on the chemical properties of its structural motifs (N-benzylamine, naphthalene, and methoxybenzene) and general principles in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility properties of this compound?

A1: Based on its structure, which includes a large hydrophobic naphthalene ring and a substituted benzyl group, this compound is predicted to have low aqueous solubility. It is likely to be more soluble in organic solvents.[1][2][3] The secondary amine in the structure allows for protonation, so its solubility may be pH-dependent, with potentially higher solubility in acidic conditions.

Q2: What are the likely stability issues for this compound?

A2: Compounds containing a benzylamine moiety can be susceptible to oxidation, especially when exposed to air and light.[2] The naphthalene ring system can also be sensitive to photodegradation. Therefore, it is advisable to protect the compound from light and store it under an inert atmosphere if possible.

Q3: What is the best way to prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[4] To minimize potential degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[4]

Troubleshooting Guides

Solubility Issues

Issue 1: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer.

  • Question: I observed a cloudy precipitate as soon as I added my DMSO stock of this compound to my cell culture medium or buffer. What's happening and how can I solve it?

  • Answer: This is a common issue known as "crashing out," which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.[4] The rapid change in solvent polarity from DMSO to the aqueous buffer can also cause this.[4]

    Solutions:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

    • Perform serial dilutions: Instead of a single large dilution, try a stepwise serial dilution.[4]

    • Increase mixing energy: Add the compound stock solution dropwise to the assay buffer while gently vortexing or stirring.

    • Adjust pH: If your assay allows, you can try to lower the pH of the buffer to see if the protonated form of the amine is more soluble.

Issue 2: The compound seems to dissolve initially but then precipitates over time during my experiment.

  • Question: My assay plate looked clear at the beginning of the experiment, but after a few hours in the incubator, I can see a precipitate. Why is this happening?

  • Answer: This could be due to a few factors:

    • Temperature shifts: The solubility of a compound can be temperature-dependent. A shift from room temperature to 37°C in an incubator can decrease the solubility of some compounds.[4]

    • Compound instability: The compound may be degrading over time, and the degradation products could be less soluble.

    • Interaction with media components: The compound might be interacting with salts or proteins in the cell culture medium, leading to precipitation.[4]

    Solutions:

    • Pre-warm your media: Before adding the compound, ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C).[4]

    • Assess compound stability: Perform a stability test of the compound in your assay buffer over the time course of your experiment.

    • Solubility testing in simpler buffers: Test the solubility in a simpler buffer like PBS to see if media components are the cause.[4]

Stability Issues

Issue 3: I am seeing inconsistent results with my compound over time.

  • Question: The activity of my compound seems to decrease with older stock solutions or in long-term experiments. What could be the cause?

  • Answer: This is likely due to the chemical instability of the compound. As mentioned, benzylamines can be prone to oxidation.

    Solutions:

    • Proper storage: Store the solid compound and stock solutions in tightly sealed containers, protected from light, and at a low temperature (e.g., -20°C or -80°C). For the solid, storage under an inert gas (like argon or nitrogen) is recommended.

    • Use fresh solutions: Prepare fresh dilutions from a frozen stock for each experiment.

    • Include control experiments: Run a time-course experiment to see if the compound's effect diminishes over the duration of the assay.

Data Presentation

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterVery LowThe molecule is large and predominantly hydrophobic.
PBS (pH 7.4)LowSimilar to water, but may be slightly influenced by ionic strength.
EthanolSolubleBenzylamines are generally soluble in alcohols.
MethanolSolubleSimilar to ethanol.
DMSOSolubleA common aprotic solvent for dissolving hydrophobic organic molecules.
DMFSolubleAnother common aprotic solvent for similar compounds.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This is a basic method to quickly estimate the kinetic solubility of your compound in an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

Procedure:

  • Prepare a stock solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Set up the plate: In a 96-well plate, perform a serial dilution of your compound. For example, you can prepare a 2-fold dilution series starting from 100 µM down to ~0.1 µM. Keep the final DMSO concentration consistent across all wells (e.g., 1%).

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness or solid particles) against a dark background. A microscope can be used for detecting micro-precipitation.[5]

  • Determine solubility: The highest concentration that remains clear is your estimated kinetic solubility under these conditions.

Protocol 2: Basic Stability Assessment

This protocol helps determine if your compound is stable in the assay buffer over the course of your experiment.

Materials:

  • A prepared solution of your compound in assay buffer at the desired final concentration.

  • HPLC or LC-MS system.

Procedure:

  • Prepare the solution: Dilute your compound to the final working concentration in your assay buffer.

  • Time points: Aliquot the solution into several vials.

  • Incubate: Place the vials under the same conditions as your experiment (e.g., 37°C incubator).

  • Analysis: At different time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and analyze the contents by HPLC or LC-MS.

  • Evaluate: Compare the peak area of the parent compound at each time point. A significant decrease in the peak area over time indicates instability. Also, look for the appearance of new peaks, which would correspond to degradation products.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound precipitates in aqueous buffer check_timing When does precipitation occur? start->check_timing immediate Immediately upon dilution check_timing->immediate Immediately over_time Over time in incubator check_timing->over_time Over Time cause_immediate Potential Causes: - Concentration > Solubility - Rapid solvent shift ('crashing out') immediate->cause_immediate solution_immediate Solutions: 1. Decrease final concentration 2. Perform serial dilutions 3. Increase mixing energy 4. Pre-warm buffer cause_immediate->solution_immediate cause_over_time Potential Causes: - Temperature shift affecting solubility - Compound instability/degradation - Interaction with media components over_time->cause_over_time solution_over_time Solutions: 1. Pre-warm all solutions 2. Assess compound stability (HPLC) 3. Test in simpler buffer (e.g., PBS) cause_over_time->solution_over_time

Caption: Troubleshooting workflow for compound precipitation.

G Factors Affecting Stability of this compound compound This compound (Stability) light Light Exposure compound->light air Air (Oxygen) compound->air temperature Temperature compound->temperature ph pH of Solution compound->ph photodegradation Photodegradation (Naphthalene Ring) light->photodegradation oxidation Oxidation (Benzylamine Moiety) air->oxidation thermal_degradation Thermal Degradation temperature->thermal_degradation ph_hydrolysis pH-dependent Hydrolysis ph->ph_hydrolysis storage_light Store in amber vials Protect from light photodegradation->storage_light Mitigated by storage_air Store under inert gas (Ar, N2) Use airtight containers oxidation->storage_air Mitigated by storage_temp Store at low temperature (-20°C or -80°C) thermal_degradation->storage_temp Mitigated by storage_ph Buffer solution Use appropriate pH ph_hydrolysis->storage_ph Mitigated by

References

Technical Support Center: Synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is a one-pot reductive amination. This involves the reaction of 1-naphthaldehyde with 4-methoxybenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and generally good yields.

Q2: Which reducing agents are most effective for this synthesis?

A2: Several reducing agents can be used, with the choice depending on the desired reactivity and selectivity.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selectively reduces the imine in the presence of the unreacted aldehyde, minimizing the formation of alcohol byproducts.

  • Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions which favor imine formation. However, it can generate toxic cyanide byproducts during workup.

  • Sodium borohydride (NaBH₄) is a stronger reducing agent and can be used, but it may also reduce the starting aldehyde. To mitigate this, it is often added after allowing sufficient time for the imine to form.

Q3: What are the critical reaction parameters to control for optimal yield?

A3: Key parameters to control include:

  • Stoichiometry: Using a slight excess of one of the reactants (typically the less expensive one) can help drive the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.

  • Temperature: Most reductive aminations are carried out at room temperature. However, gentle heating may be required for less reactive substrates.

  • pH: For imine formation, a slightly acidic environment (pH 4-6) is often beneficial. This can be achieved by adding a catalytic amount of acetic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can track the consumption of the starting materials (1-naphthaldehyde and 4-methoxybenzylamine) and the formation of the product. Staining with potassium permanganate or visualization under a UV lamp can aid in spot detection.

Q5: What are the expected yields for this synthesis?

A5: Yields can vary depending on the specific conditions, but for similar reductive amination reactions, yields typically range from moderate to excellent (60-95%).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Imine Formation - Add a catalytic amount of acetic acid to promote imine formation.- Use a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to remove the water formed during imine formation and shift the equilibrium towards the product.
Ineffective Reducing Agent - Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., NaBH(OAc)₃ is moisture-sensitive).- Consider switching to a different reducing agent (see FAQ 2).
Incorrect Stoichiometry - Verify the molar equivalents of your reactants. A 1:1 to 1:1.2 ratio of aldehyde to amine is a good starting point.
Low Reaction Temperature - If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Mitigation Strategy
Naphthalen-1-ylmethanol Reduction of 1-naphthaldehyde by the reducing agent.- Use a milder reducing agent like NaBH(OAc)₃ that preferentially reduces the imine.[1] - If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.
Over-alkylation (Tertiary Amine) The product secondary amine is more nucleophilic than the starting primary amine and reacts further with the aldehyde.- Use a stoichiometric amount of the amine or a slight excess of the aldehyde. - Add the reducing agent at the beginning of the reaction (for one-pot synthesis with a mild reducing agent).

Issue 3: Difficulty in Product Purification

Problem Potential Cause Solution
Product Streaking on Silica Gel TLC/Column The basic amine product interacts strongly with the acidic silica gel.- Add a small amount of triethylamine (e.g., 1%) to the eluent during column chromatography to neutralize the acidic sites on the silica gel.[2] - Use basic alumina for chromatography instead of silica gel.
Product Co-elutes with Starting Material Similar polarities of the product and one of the starting materials.- Optimize the solvent system for column chromatography by testing different solvent ratios (e.g., hexanes/ethyl acetate, dichloromethane/methanol). - Consider an acid-base extraction during workup to separate the basic amine product from neutral or acidic impurities.

Quantitative Data

The following table summarizes yields obtained for the synthesis of analogous secondary amines via reductive amination under various conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.

AldehydeAmineReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeAnilineNaBH₄ / NaH₂PO₄·H₂OTHF192[1]
BenzaldehydeAnilineNaBH₄Glycerol0.6797[3]
Various AldehydesBenzylamineNaBH₄ / Aquivion-FeCPME/MeOH3.570-98[4]
BenzaldehydeBenzylamineBenzylamine-boraneTHF2485
BenzaldehydeAmmoniaRuCl₂(PPh₃)₃ / H₂t-amyl alcohol2495[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination with NaBH(OAc)₃

Materials:

  • 1-Naphthaldehyde

  • 4-Methoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-naphthaldehyde (1.0 eq) and anhydrous dichloromethane (to make a 0.2 M solution).

  • Add 4-methoxybenzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the eluent: a mixture of hexane and ethyl acetate (e.g., starting with 95:5) with the addition of 1% triethylamine to prevent product tailing.

  • Pack a glass column with a slurry of silica gel in the initial eluent.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elute the column with the prepared solvent system, gradually increasing the polarity (increasing the percentage of ethyl acetate) if necessary.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 1-Naphthaldehyde + 4-Methoxybenzylamine in DCM imine_formation Imine Formation (1-2h, RT) reactants->imine_formation reduction Reduction with NaBH(OAc)₃ (12-24h, RT) imine_formation->reduction quench Quench with aq. NaHCO₃ reduction->quench extraction Extract with DCM quench->extraction wash_dry Wash with Brine & Dry (MgSO₄) extraction->wash_dry concentrate_crude Concentrate (Crude Product) wash_dry->concentrate_crude column Silica Gel Column Chromatography concentrate_crude->column fractions Collect & Analyze Fractions column->fractions concentrate_pure Concentrate (Pure Product) fractions->concentrate_pure

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_imine Check Imine Formation (TLC, add H⁺, dehydrating agent) start->check_imine Yes success Yield Improved start->success No check_reducing_agent Verify Reducing Agent Activity (Freshness, alternative reagent) check_imine->check_reducing_agent No Improvement check_conditions Optimize Reaction Conditions (Stoichiometry, Temperature) check_reducing_agent->check_conditions No Improvement side_products Significant Side Products? check_conditions->side_products Still Low Yield alcohol_bp Naphthalen-1-ylmethanol? side_products->alcohol_bp Yes over_alkylation Tertiary Amine? side_products->over_alkylation No use_mild_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃) alcohol_bp->use_mild_reductant Yes adjust_stoichiometry Adjust Stoichiometry (Control amine amount) over_alkylation->adjust_stoichiometry Yes use_mild_reductant->success adjust_stoichiometry->success

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Crystallization of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. The advice is grounded in general principles of organic amine crystallization due to the limited specific data on this particular compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Given the aromatic and amine functionalities of the molecule, a good starting point for solvent selection would be lower alcohols like ethanol or methanol.[1] Solvent mixtures, such as ethyl acetate/hexane or toluene/heptane, can also be effective.[2] The principle of "like dissolves like" suggests that polar solvents are generally suitable for polar compounds, and nonpolar solvents for nonpolar compounds.[3] Experimentation with a range of solvents of varying polarities is recommended to find the ideal system where the compound is soluble in the hot solvent but sparingly soluble at cooler temperatures.[2][3]

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I prevent it?

A2: "Oiling out" is a common issue with amines where the compound separates from the solution as a liquid instead of a solid.[4] This often happens when the solution is too concentrated or cooled too quickly.[4] To prevent this, you can try the following:

  • Reduce Supersaturation: Add a small amount of additional solvent to the hot solution before cooling.[4]

  • Slow Cooling: Allow the solution to cool gradually to room temperature before any further cooling in an ice bath.[4]

  • Seed Crystals: If available, add a seed crystal to the cooled, saturated solution to encourage crystallization.[4]

  • Solvent System: Experiment with a mixed solvent system, using a combination of a good solvent and a poor solvent (anti-solvent).[4]

Q3: I am struggling to crystallize the free base of the amine. Is there an alternative approach?

A3: Yes, converting the amine to a salt, such as a hydrochloride or acetate salt, can significantly improve its crystallinity.[4][5] Salts often have higher melting points and are more crystalline than the corresponding free bases.[2] This can be achieved by adding an acid like HCl to a solution of the amine.[5][6] The resulting salt can then be crystallized from a suitable solvent, which may include aqueous or alcoholic solvents.[2]

Q4: My crystals are discolored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot crystallization solution with a small amount of activated charcoal (typically 1-2% by weight).[2][7] The charcoal adsorbs the colored impurities. After a brief heating period with the charcoal, it can be removed by hot gravity filtration, and the filtrate can then be allowed to cool and crystallize.[2][7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling
Possible Cause Troubleshooting Step
Solution is too dilute.Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2] You can check for saturation by dipping a glass rod in the solution; a solid film should form upon evaporation.[8]
Insufficient cooling.Place the flask in an ice-water bath to further decrease the compound's solubility.[2]
Lack of nucleation sites.Try scratching the inside of the flask just below the surface of the solution with a glass rod to create nucleation sites.[2]
Incorrect solvent.The solvent may be too good at dissolving the compound, even at low temperatures. Re-evaluate your solvent choice by testing the solubility in various solvents.[2]
Problem 2: Very Low Crystal Yield
Possible Cause Troubleshooting Step
Too much solvent was used.If the mother liquor has not been discarded, try evaporating some of the solvent and cooling again to recover more product.[8]
Premature crystallization during hot filtration.Ensure that the funnel and receiving flask are pre-heated before performing a hot gravity filtration to prevent the compound from crystallizing on the filter paper.[2]
Cooling was too rapid.Slower cooling allows for the formation of larger, purer crystals and can improve the overall isolated yield. Insulate the flask to slow down the cooling process.[2]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS RNMolecular FormulaMolecular Weight ( g/mol )
This compound185669-79-8C19H19NO277.36
1-(naphthalen-1-yl)methanamine118-31-0C11H11N157.21
4-Methoxybenzylamine2393-23-9C8H11NO137.18

Data sourced from PubChem and other chemical suppliers.[9][10][11]

Table 2: Common Solvents for Amine Crystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for some amine salts, but high boiling point can be a drawback.[3]
MethanolHigh65A good starting point for many polar organic compounds.[3]
EthanolHigh78A versatile and commonly used solvent for recrystallization.[12]
AcetoneMedium56Excellent solvent but has a low boiling point.[3]
Ethyl AcetateMedium77A good general-purpose solvent.[3]
TolueneLow111Can be effective but has a high boiling point and toxicity.[12]
HexaneLow69Often used as an anti-solvent in mixed solvent systems.[1]
Diethyl EtherLow35Very volatile and flammable.[12]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a fundamental technique when a single solvent is identified that dissolves the compound well when hot and poorly when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding excess solvent to maximize yield.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • (Optional) Hot Gravity Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.

  • Isolation: Once crystallization appears complete, you can place the flask in an ice bath to maximize the yield of crystals.[2] Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Conversion to Hydrochloride Salt for Crystallization

This protocol is useful if the free base is difficult to crystallize.

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) to the stirred amine solution.[5] The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with the solvent used for precipitation.

  • Recrystallization of the Salt: The crude salt can now be recrystallized using a more polar solvent system, such as ethanol, methanol, or a mixture containing water, following the single-solvent recrystallization protocol.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization Attempt dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form oiling_out->no_crystals No oiled_out Compound Oiled Out oiling_out->oiled_out Yes ts_no_crystals_1 Concentrate Solution (Evaporate Solvent) no_crystals->ts_no_crystals_1 Troubleshoot ts_no_crystals_2 Scratch Flask / Add Seed Crystal no_crystals->ts_no_crystals_2 ts_no_crystals_3 Cool to Lower Temperature no_crystals->ts_no_crystals_3 ts_no_crystals_4 Change Solvent no_crystals->ts_no_crystals_4 ts_oiling_out_1 Reheat and Add More Solvent oiled_out->ts_oiling_out_1 Troubleshoot ts_oiling_out_2 Cool More Slowly oiled_out->ts_oiling_out_2 ts_oiling_out_3 Use a Different Solvent System oiled_out->ts_oiling_out_3 ts_oiling_out_4 Convert to Salt oiled_out->ts_oiling_out_4 end Pure Crystals Obtained collect_crystals->end ts_no_crystals_1->cool ts_no_crystals_2->cool ts_no_crystals_3->cool ts_no_crystals_4->dissolve ts_oiling_out_1->cool ts_oiling_out_2->cool ts_oiling_out_3->dissolve ts_oiling_out_4->start

Caption: Troubleshooting workflow for crystallization.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal_q Solution Colored? dissolve->charcoal_q add_charcoal Add Activated Charcoal charcoal_q->add_charcoal Yes impurities_q Insoluble Impurities? charcoal_q->impurities_q No hot_filtration_charcoal Hot Gravity Filtration add_charcoal->hot_filtration_charcoal cool Slowly Cool Filtrate hot_filtration_charcoal->cool hot_filtration_impurities Hot Gravity Filtration impurities_q->hot_filtration_impurities Yes impurities_q->cool No hot_filtration_impurities->cool crystallize Crystals Form cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General recrystallization experimental workflow.

References

identifying degradation products of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on the chemical structure, the primary degradation pathways are expected to be oxidation and hydrolysis. Key points of susceptibility are the benzylic C-H bond and the C-N bonds. Forced degradation studies under oxidative, acidic, and basic conditions can help elucidate these pathways.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?

Unexpected peaks are likely degradation products. Common degradants could include N-dealkylation products (1-(naphthalen-1-yl)methanamine or 4-methoxybenzylamine), oxidation of the methylene bridge to a ketone, or hydrolysis of the entire benzyl group. It is crucial to perform forced degradation studies to generate these potential impurities and confirm their retention times.

Q3: My sample is showing a significant loss of potency over time, but I don't see any major degradation peaks. What could be the issue?

Several factors could contribute to this:

  • Formation of non-UV active degradants: Some degradation products may not have a chromophore and would be invisible to UV detection. Using a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) can help identify such species.

  • Adsorption to container surfaces: The compound or its degradants might be adsorbing to the storage vials. Using silanized glass vials can mitigate this issue.

  • Volatility of the compound or degradants: If the compound or its degradation products are volatile, they may be lost during sample preparation or analysis.

Q4: How can I prevent the degradation of this compound during storage and handling?

To minimize degradation, consider the following:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • pH Control: If in solution, maintain a neutral pH as acidic or basic conditions can catalyze hydrolysis.

  • Solvent Choice: Use aprotic and high-purity solvents to avoid reactions with the compound.

  • Light Protection: Use amber vials or protect samples from light to prevent photolytic degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
New peaks appearing in chromatogram Degradation of the parent compound.Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products. Use LC-MS to obtain mass information of the new peaks for structural elucidation.
Loss of parent peak area without corresponding degradant peaks Formation of non-UV active or volatile degradants. Adsorption to surfaces.Use LC-MS or GC-MS to search for potential degradants. Employ a universal detector like CAD. Use silanized vials for storage and sample preparation.
Discoloration of the sample (e.g., turning yellow or brown) Oxidative degradation or formation of highly conjugated impurities.Store the sample under an inert atmosphere and protect it from light. Analyze the sample by LC-MS to identify the colored impurities.
Poor peak shape or shifting retention times Interaction of the amine with active sites on the HPLC column. Inappropriate mobile phase pH.Use a column with end-capping or a dedicated column for basic compounds. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte (typically 2 pH units away from the pKa).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place the solid compound in a 100°C oven for 48 hours.

    • Dissolve in acetonitrile for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.

Stability-Indicating HPLC-UV/MS Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetononitrile

  • Gradient:

    Time (min) % B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 230 nm

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation Pathway Potential Degradation Product Chemical Structure Expected m/z [M+H]+
Oxidative N-dealkylation (Naphthyl side) 4-MethoxybenzylamineC8H11NO138.09
Oxidative N-dealkylation (Benzyl side) 1-(naphthalen-1-yl)methanamineC11H11N158.10
Oxidation of Methylene Bridge (4-methoxyphenyl)(naphthalen-1-yl)methanoneC18H14O2263.11
Hydrolytic Cleavage (Naphthyl side) 1-NaphthalenemethanolC11H10O159.08
Hydrolytic Cleavage (Benzyl side) 4-Methoxybenzyl alcoholC8H10O2139.07

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine deg1 4-Methoxybenzylamine parent->deg1 N-dealkylation deg2 1-(naphthalen-1-yl)methanamine parent->deg2 N-dealkylation deg3 (4-methoxyphenyl)(naphthalen-1-yl)methanone parent->deg3 Oxidation deg4 1-Naphthalenemethanol parent->deg4 Hydrolysis deg5 4-Methoxybenzyl alcohol parent->deg5 Hydrolysis Troubleshooting_Workflow start Unexpected Peak Observed in HPLC step1 Check for Obvious Errors (e.g., contamination, wrong mobile phase) start->step1 decision1 Obvious Error Found? step1->decision1 step2 Perform Forced Degradation Study decision1->step2 No end_resolve Issue Resolved decision1->end_resolve Yes step3 Analyze by LC-MS step2->step3 step4 Compare Retention Times and Mass Spectra with Stressed Samples step3->step4 decision2 Match Found? step4->decision2 step5 Characterize Unknown Impurity (e.g., MS/MS, NMR) decision2->step5 No end_characterize Impurity Identified decision2->end_characterize Yes step5->end_characterize

minimizing off-target effects of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific biological activities, off-target effects, and detailed experimental protocols for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is limited. This technical support center provides guidance based on general principles for characterizing novel chemical compounds and minimizing off-target effects in a research setting. The following troubleshooting guides and FAQs are intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common issues encountered when working with a novel compound like this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Question: My experimental results using this compound are not reproducible or are different from the expected outcome. What could be the cause?

Answer: Inconsistent or unexpected results with a novel compound can stem from several factors. It is crucial to systematically troubleshoot to identify the source of the variability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Purity and Integrity - Verify Purity: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity of your compound stock. - Confirm Identity: Use Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to verify the chemical structure of the compound. - Assess Stability: Evaluate the compound's stability under your experimental conditions (e.g., in specific solvents, at different temperatures, and over time).
Compound Solubility - Determine Solubility: Experimentally determine the solubility of the compound in your assay buffer. Precipitation of the compound can lead to inconsistent effective concentrations. - Use Appropriate Solvents: If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in your experiment is low and consistent across all samples. Run a vehicle control with the same solvent concentration.
Off-Target Effects - Dose-Response Curve: Perform a full dose-response experiment to see if the unexpected effects are dose-dependent. Off-target effects may have different potency profiles than on-target effects. - Use a Structurally Unrelated Compound: If a putative target is known, test a different compound with a distinct chemical scaffold that is known to act on the same target. If this second compound does not produce the same phenotype, it suggests an off-target effect of the original compound.
Experimental Variability - Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, and cell densities, are consistent. - Reagent Quality: Verify the quality and consistency of all reagents, including cell culture media, buffers, and enzymes.

Frequently Asked Questions (FAQs)

General Compound Handling

Q1: How should I prepare and store stock solutions of this compound?

A1: For novel compounds, it is best practice to dissolve them in a high-purity solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw an aliquot and dilute it to the final working concentration in your experimental buffer. Always include a vehicle control (the solvent used for the stock solution at the same final concentration) in your experiments.

Minimizing Off-Target Effects

Q2: What are the initial steps to proactively identify potential off-target effects of this compound?

A2: Early-stage off-target profiling is crucial. A tiered approach is often effective:

  • Computational Screening: Use in silico methods to predict potential off-target interactions based on the compound's structure. This can provide a list of potential unintended targets to investigate experimentally.

  • Broad-Spectrum Profiling: Screen the compound against a panel of common off-target candidates, such as kinases, GPCRs, and ion channels. Several commercial services offer such profiling.

  • Phenotypic Screening: Assess the compound's effect on a variety of cell lines or model organisms to observe any unexpected biological activities.

Q3: Can I use gene expression profiling to identify off-target effects?

A3: Yes, transcriptomic analysis (e.g., RNA-sequencing) can be a powerful tool. By treating cells with your compound and analyzing the changes in gene expression, you can gain insights into the cellular pathways that are affected. This can reveal unexpected biological responses that may be due to off-target interactions.

Experimental Protocols

Protocol 1: Determining Compound Solubility

This protocol outlines a general method for assessing the solubility of a novel compound in an aqueous buffer.

Materials:

  • This compound

  • Experimental buffer (e.g., PBS, cell culture medium)

  • DMSO (or other suitable solvent for stock solution)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).

  • Create a series of dilutions of the stock solution in your experimental buffer.

  • Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours) with gentle agitation.

  • Centrifuge the tubes at high speed to pellet any precipitated compound.

  • Carefully collect the supernatant.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve).

  • The highest concentration at which no precipitation is observed is the approximate solubility limit.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the general cytotoxicity of a compound on a cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Compound Preparation & QC cluster_exp Experimental Phase cluster_analysis Data Analysis & Interpretation compound N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine qc Purity & Identity Check (HPLC, LC-MS, NMR) compound->qc stock Prepare Stock Solution (e.g., 10 mM in DMSO) qc->stock solubility Solubility Assessment stock->solubility in_vitro In Vitro Assays (e.g., Cytotoxicity, Target Engagement) solubility->in_vitro in_vivo In Vivo Models (if applicable) in_vitro->in_vivo data_analysis Analyze Dose-Response Curves in_vitro->data_analysis in_vivo->data_analysis off_target_eval Evaluate Potential Off-Target Effects data_analysis->off_target_eval conclusion Conclusion & Next Steps off_target_eval->conclusion

Caption: A generalized experimental workflow for characterizing a novel compound.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_experimental Experimental Design Issues cluster_biological Biological Effects start Inconsistent or Unexpected Experimental Results check_purity Verify Compound Purity and Identity start->check_purity check_solubility Assess Compound Solubility start->check_solubility check_protocol Review and Standardize Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality start->check_reagents off_target Investigate Potential Off-Target Effects check_purity->off_target If pure check_solubility->off_target If soluble check_protocol->off_target If consistent check_reagents->off_target If high quality dose_response Perform Full Dose-Response off_target->dose_response

Caption: A troubleshooting flowchart for unexpected experimental outcomes.

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific cytotoxicity of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is limited. This technical support center provides generalized guidance, troubleshooting, and protocols based on standard practices for novel chemical compounds. The experimental data presented is hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the first step to assess the cytotoxicity of this compound?

A1: The initial step is to perform a dose-response in vitro cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50).[1][2] This value quantifies the concentration at which the compound reduces cell viability by 50% and is a key indicator of its potency.[1][2] A common and cost-effective method for this is the MTT assay.[3]

Q2: My IC50 values for this compound vary between experiments. What could be the cause?

A2: Variability in IC50 values can stem from several factors:

  • Cellular confluence: Ensure you seed cells at a consistent density for each experiment.

  • Compound stability: Verify the stability of your compound in the culture medium over the incubation period.

  • DMSO concentration: Keep the final concentration of the vehicle (e.g., DMSO) consistent across all wells and below cytotoxic levels (typically <0.5%).

  • Incubation time: Use a consistent incubation time for all experiments.

Q3: this compound shows high cytotoxicity in my cancer cell line but also affects my non-cancerous control cell line. What does this mean and how can I improve selectivity?

A3: High cytotoxicity in both cancerous and non-cancerous cells suggests a lack of selectivity, which is a common challenge in drug development.[3] To mitigate this, you can employ medicinal chemistry strategies to modify the compound's structure. The goal is to enhance its affinity for the intended target in cancer cells while reducing its effects on off-target molecules in healthy cells.[4] Additionally, exploring different drug delivery systems, such as nanoparticle encapsulation, could help target the compound specifically to tumor sites.

Q4: What are the potential mechanisms of cytotoxicity for a compound like this compound?

A4: While the specific mechanism is unknown, cytotoxic compounds can act through various pathways. These may include the induction of apoptosis (programmed cell death), disruption of mitochondrial function, generation of reactive oxygen species (ROS), or inhibition of critical enzymes like kinases.[4] Further mechanistic studies, such as apoptosis assays (e.g., Annexin V staining), are needed to elucidate the precise mechanism.[1]

Troubleshooting Guides

Problem 1: Inconsistent results in the MTT cytotoxicity assay.
  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before plating and mix the cell suspension between pipetting into wells.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check for and discard contaminated cultures. Use proper aseptic techniques.

  • Possible Cause: Degradation of the MTT reagent.

    • Solution: Store the MTT solution protected from light and use it within its expiration date.

Problem 2: High background signal in the LDH release assay.
  • Possible Cause: Excessive cell handling during the experiment leading to membrane damage.

    • Solution: Handle cells gently during media changes and compound addition.

  • Possible Cause: Spontaneous LDH release in untreated control cells is too high.

    • Solution: Ensure cells are healthy and not overgrown before starting the experiment. Optimize cell seeding density.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
MCF-7Human Breast Cancer488.5 ± 1.2
A549Human Lung Cancer4812.3 ± 2.1
HEK293Human Embryonic Kidney (Non-cancerous)4825.1 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[2]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[2]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[1]

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.[1]

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]

  • Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]

  • LDH Reaction: Add the LDH reaction mixture (commercially available kit) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound treat_cells Treat cells with serial dilutions of compound prep_compound->treat_cells prep_cells Culture and maintain cell lines seed_cells Seed cells in 96-well plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_reagent Add MTT or collect supernatant for LDH incubate->add_reagent measure Measure absorbance add_reagent->measure calc_viability Calculate % cell viability or % cytotoxicity measure->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.

hypothetical_pathway cluster_cell Cancer Cell compound N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine ros Increased Reactive Oxygen Species (ROS) compound->ros Induces mito Mitochondrial Dysfunction compound->mito Causes ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

References

challenges in scaling up N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent and direct method is a one-pot reductive amination.[1][2] This reaction involves the condensation of 1-naphthaldehyde and 4-methoxybenzylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine product.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed. The choice often depends on the scale, desired reaction conditions, and safety considerations. Common choices include:

  • Sodium triacetoxyborohydride (STAB) : A mild and selective reagent that is often effective for reductive aminations.[1]

  • Sodium cyanoborohydride (NaBH₃CN) : Effective in weakly acidic conditions, which favor imine formation and reduction over aldehyde reduction.[3]

  • Sodium borohydride (NaBH₄) : A more powerful reducing agent. To avoid reduction of the starting aldehyde, the imine is typically allowed to form before the addition of NaBH₄.[4]

  • Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) : A clean method that is highly effective and scalable, producing water as the main byproduct.[1]

Q3: What are the primary challenges when scaling up this synthesis?

A3: Scaling up reductive amination reactions can present several challenges:[5][6]

  • Exothermic Reaction Control : The reduction step can be exothermic. Proper temperature control and heat management are critical on a larger scale to prevent runaway reactions and side-product formation.

  • Reagent Handling and Addition : The safe handling and controlled addition of pyrophoric or water-reactive reagents (like some hydrides) are paramount.

  • Work-up and Product Isolation : Large-volume extractions can lead to emulsion formation. Product isolation via crystallization may require significant optimization to achieve consistent yield and purity.

  • Purification : Chromatographic purification is often not feasible for large quantities. Therefore, developing a robust crystallization or distillation procedure is essential.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple method is to track the disappearance of the 1-naphthaldehyde starting material. A co-spotted TLC plate with the starting materials and the reaction mixture is highly recommended for clear analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH for the reaction.1. Optimize Imine Formation : Consider pre-stirring the aldehyde and amine for 1-2 hours before adding the reducing agent. Using a dehydrating agent like MgSO₄ or molecular sieves can also help. 2. Verify Reagent Activity : Use a fresh bottle of the reducing agent or test its activity on a simpler substrate. 3. Adjust pH : For reagents like NaBH₃CN, the reaction is often buffered to a pH of 5-6 to facilitate imine formation without deactivating the reducing agent.[3]
Significant Aldehyde Starting Material Remaining 1. Insufficient reducing agent. 2. Aldehyde is being reduced to the corresponding alcohol.1. Increase Reducing Agent : Add an additional portion (0.2-0.5 equivalents) of the reducing agent and monitor the reaction. 2. Use a More Selective Reagent : Switch to a milder reducing agent like STAB, which is less likely to reduce the aldehyde compared to NaBH₄.[1] Ensure the reaction temperature is not too high.
Formation of a Dialkylated (Tertiary Amine) Impurity The desired secondary amine product reacts with another molecule of the aldehyde.1. Control Stoichiometry : Use a slight excess (1.05-1.1 equivalents) of the 4-methoxybenzylamine to ensure the aldehyde is fully consumed. 2. Slow Addition of Aldehyde : In a scaled-up batch, consider adding the aldehyde slowly to a mixture of the amine and reducing agent to maintain a low concentration of the aldehyde.
Difficulties in Product Purification 1. Oily product that is difficult to crystallize. 2. Product instability on silica gel.1. Salt Formation : Convert the amine product to its hydrochloride or oxalate salt, which are often crystalline and easier to purify by recrystallization. The free base can be regenerated afterward.[7] 2. Alternative Chromatography : If chromatography is necessary, consider using neutral or basic alumina instead of silica gel to prevent product degradation.[8]

Quantitative Data Summary

The following table summarizes typical reaction parameters for a laboratory-scale synthesis of N-benzyl methanamine derivatives via reductive amination. These values can serve as a starting point for optimization.

ParameterValueNotes
Reactant Ratio 1-Naphthaldehyde: 1.0 eqLimiting Reagent
4-Methoxybenzylamine: 1.1 eqSlight excess to drive reaction to completion.
Reducing Agent NaBH(OAc)₃ (STAB): 1.5 eqA common choice for good selectivity.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous conditions are recommended.[4]
Reaction Temperature 20-25 °C (Room Temperature)Monitor for exotherms during reagent addition.
Reaction Time 12-24 hoursMonitor by TLC or HPLC for completion.
Typical Yield 75-90%Yields are highly dependent on reaction conditions and purification method.
Purity (Post-Purification) >98%Achievable via crystallization of the free base or its salt.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with STAB
  • Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-naphthaldehyde (1.0 eq) and 4-methoxybenzylamine (1.1 eq).

  • Solvent Addition : Dissolve the reactants in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of aldehyde.

  • Imine Formation : Stir the mixture at room temperature for 1 hour.

  • Reduction : In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). A slight exotherm may be observed.

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing : Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Isolation : Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by conversion to its hydrochloride salt.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Aldehyde 1-Naphthaldehyde Imine Shiff Base (Imine) Aldehyde->Imine + Amine - H₂O Amine 4-Methoxybenzylamine Amine->Imine Product N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine Imine->Product + [H] (e.g., STAB)

Caption: Reaction scheme for the synthesis via reductive amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckAldehyde Is aldehyde starting material present? Start->CheckAldehyde CheckImine Was imine formation confirmed? CheckAldehyde->CheckImine Yes Sol_CheckSideProducts Analyze for side products (e.g., reduced aldehyde). CheckAldehyde->Sol_CheckSideProducts No Sol_AddReducer Add more reducing agent or check its activity. CheckImine->Sol_AddReducer Yes Sol_ForceImine Pre-stir reactants longer. Use dehydrating agent. CheckImine->Sol_ForceImine No Sol_OptimizeConditions Consider a more selective reducing agent. Sol_CheckSideProducts->Sol_OptimizeConditions

Caption: A logical guide for troubleshooting low-yield reactions.

References

resolving inconsistencies in N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine in various bioassays. Inconsistencies in experimental outcomes can arise from a multitude of factors, and this resource aims to address common issues encountered during screening and characterization.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the potency (EC50/IC50) of this compound. What could be the cause?

A1: Batch-to-batch variability is a common issue that can often be traced back to the purity of the compound. Even minor impurities can have significant effects on biological assays.[1][2] We recommend the following verification steps:

  • Purity Analysis: Assess the purity of each batch using methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure that the purity meets a minimum standard (e.g., >98%).

  • Impurity Identification: If significant impurities are detected, attempt to identify their structures. Some impurities might be structurally related to the parent compound and possess their own biological activity, acting as agonists, antagonists, or allosteric modulators, thereby confounding your results.[3]

  • Proper Storage: Ensure the compound is stored correctly (cool, dry, and dark place) to prevent degradation over time, which can introduce new impurities.

Q2: Our functional assay results for this compound are not reproducible between experiments performed on different days. What should we check?

A2: Inter-assay variability can be frustrating. Assuming the compound's integrity is confirmed, the source of irreproducibility often lies within the experimental setup.[2] Consider these factors:

  • Cell-Based Assay Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. Prolonged culturing can lead to phenotypic drift and altered receptor expression levels.

    • Cell Density: Ensure consistent cell seeding density, as this can affect cell health and signaling responses.

    • Serum Lot: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that may affect your assay. Test and use a single, qualified lot of FBS for a series of experiments.

  • Reagent Preparation: Prepare fresh reagents and dilutions of the test compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Assay Protocol Consistency: Adhere strictly to incubation times, temperatures, and procedural steps. Minor deviations can lead to significant variations in results.

Q3: We are seeing a high rate of false positives in our high-throughput screening (HTS) campaign with a library that includes this compound. What are the potential causes?

A3: False positives in HTS can be caused by compound interference with the assay technology.[4] For this compound and similar compounds, consider the following:

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes or sequester other proteins, leading to an apparent biological activity.[1] Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often mitigate this.

  • Fluorescence Interference: If you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and/or emission wavelengths of your reporter, leading to a false signal.[4] Always run a control experiment with the compound in the absence of the biological target to check for autofluorescence.

  • Assay Technology-Specific Interference: Some compounds can directly inhibit reporter enzymes like luciferase.[4] It is crucial to run counter-screens to identify such off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent Potency in a 5-HT2A Receptor Calcium Flux Assay

Background: You are testing this compound as a potential modulator of the serotonin 5-HT2A receptor, a Gq-coupled GPCR. The expected readout is an increase in intracellular calcium upon receptor activation.

Problem: The calculated EC50 value varies significantly between experiments.

Potential Cause Troubleshooting Step Expected Outcome
Compound Purity Analyze different batches of the compound via HPLC.Purity should be >98% with a consistent impurity profile.
Cell Health/Passage Maintain a consistent cell passage number (e.g., 5-15) for all experiments.Consistent baseline and maximal response to a control agonist (e.g., serotonin).
Agonist Concentration Use a freshly prepared and accurately quantified stock solution of the control agonist.Reproducible dose-response curve for the control agonist.
Assay Buffer Composition Ensure consistent pH and divalent cation concentrations in the assay buffer.Stable baseline fluorescence and consistent cell response.
Plate Reader Settings Verify that the excitation/emission wavelengths and sensitivity settings are identical for all runs.Consistent signal-to-background ratio.
Issue 2: Low or No Signal in a cAMP Accumulation Assay

Background: You are investigating the effect of this compound on a Gi-coupled receptor, where activation should lead to a decrease in cAMP levels.

Problem: You are not observing a significant change in cAMP levels in the presence of your compound.

Potential Cause Troubleshooting Step Expected Outcome
Receptor Coupling Confirm that the cell line expresses the target Gi-coupled receptor and that it is functional.A known agonist for the receptor should inhibit forskolin-stimulated cAMP production.
Forskolin Concentration Optimize the concentration of forskolin used to stimulate adenylyl cyclase.A robust and reproducible increase in cAMP that can be inhibited.
Cell Lysis Ensure complete cell lysis to release all intracellular cAMP for detection.A strong signal in the positive control wells (forskolin-stimulated).
Compound Activity The compound may be an antagonist or have no activity at this receptor.Test the compound in the presence of a known agonist to see if it blocks the agonist's effect.
Assay Kit Sensitivity Ensure the cAMP assay kit has the required sensitivity to detect the changes in your system.The standard curve of the assay should be linear and cover the expected cAMP concentration range.

Experimental Protocols

Protocol 1: 5-HT2A Receptor-Mediated Calcium Flux Assay

This protocol is designed to measure the agonist activity of this compound at the human 5-HT2A receptor expressed in HEK293 cells.

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.

    • Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations. Also, prepare serial dilutions of a control agonist like serotonin.

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to record fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) at 1-second intervals.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Inject 20 µL of the compound dilutions into the respective wells.

    • Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a maximal concentration of the control agonist.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT2A)

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq Protein (α, β, γ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Agonist (e.g., N-(4-Methoxybenzyl)- 1-(naphthalen-1-yl)methanamine) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion ER->Ca_ion Releases Ca_ion->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: Agonist activation of the Gq pathway.

Experimental Workflow for a Cell-Based Functional Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in Plate B Culture Overnight A->B D Load Cells with Reporter Dye B->D C Prepare Compound Dilutions E Add Compound to Cells C->E D->E F Incubate E->F G Read Signal (e.g., Fluorescence) F->G H Normalize Data G->H I Generate Dose-Response Curve H->I J Calculate EC50/IC50 I->J

Caption: General workflow for cell-based functional assays.

Troubleshooting Logic for Inconsistent Bioassay Results

Troubleshooting_Logic Start Inconsistent Results Compound Check Compound Integrity Purity (HPLC/LC-MS) Stability (Storage) Solubility Start->Compound Purity_OK Purity >98%? Compound->Purity_OK Assay Check Assay Parameters Cell Health (Passage) Reagent Quality Protocol Adherence Assay_OK Assay Controls OK? Assay->Assay_OK Purity_OK->Assay Yes Resynthesize Resynthesize or Purify Compound Purity_OK->Resynthesize No Interference Investigate Assay Interference Autofluorescence Compound Aggregation Reporter Enzyme Inhibition Assay_OK->Interference Yes Optimize_Assay Optimize Assay Conditions Assay_OK->Optimize_Assay No Resolved Problem Resolved Interference->Resolved Resynthesize->Compound Optimize_Assay->Assay

Caption: A logical approach to troubleshooting bioassay inconsistencies.

References

storage and handling best practices for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the storage, handling, and use of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (CAS: 185669-79-8). The information is intended for researchers, scientists, and drug development professionals.

Summary of Compound Data

Below is a table summarizing the key specifications for this compound.

ParameterValueReference
CAS Number 185669-79-8[1][2]
Molecular Formula C19H19NO[1][2]
Molecular Weight 277.36 g/mol [2]
Purity Typically ≥95%
Storage Temperature 2-8°C[1]
Storage Conditions Keep in a dark place, under an inert atmosphere.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: This compound should be stored in a refrigerator at 2-8°C.[1] It is also recommended to store it in a dark place and under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[1]

Q2: Is this compound sensitive to light or air?

A2: Yes, the storage recommendations of keeping it in a dark place and under an inert atmosphere suggest that the compound is likely sensitive to light and air.[1] Exposure to light and oxygen can lead to degradation and the formation of impurities.

Q3: What are the known hazards associated with this compound?

A3: Based on available data, the hazard statements for this compound include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The precautionary statements include:

  • P202: Do not handle until all safety precautions have been read and understood.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Given the hazard statements, appropriate PPE should include:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical goggles to prevent eye irritation.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Troubleshooting Guide

Issue 1: The compound has changed color or appearance during storage.

  • Possible Cause: This is likely due to degradation from exposure to light, air, or moisture. The methoxybenzyl and naphthyl groups can be susceptible to oxidation.

  • Solution:

    • Verify that the compound is stored in a tightly sealed, opaque container (or a clear container wrapped in aluminum foil) under an inert atmosphere.

    • Before use, it is advisable to check the purity of the compound using an appropriate analytical technique, such as TLC, HPLC, or NMR, to ensure it meets the requirements for your experiment.

    • If degradation is significant, it may be necessary to purify the compound or use a fresh batch.

Issue 2: The compound is not dissolving in the chosen solvent.

  • Possible Cause: this compound is a relatively nonpolar molecule. It may have poor solubility in highly polar solvents.

  • Solution:

    • Consult literature for similar compounds to identify suitable solvents. Common solvents for such aromatic amines include dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

    • Gentle warming or sonication may aid dissolution. Always check the compound's stability at elevated temperatures before heating.

    • If the compound has degraded or absorbed moisture, this can also affect its solubility.

Issue 3: A reaction using this compound is not proceeding as expected or is giving low yields.

  • Possible Cause:

    • Reagent Purity: The compound may have degraded, as discussed in Issue 1.

    • Reaction Conditions: As an amine, this compound is basic and can be sensitive to acidic conditions. The secondary amine functionality is a nucleophile but can also be sterically hindered.

    • Atmospheric Contamination: If the reaction is sensitive to oxygen or water, failure to maintain an inert atmosphere can inhibit the reaction.

  • Solution:

    • Confirm Purity: Always confirm the purity of your starting material before beginning a reaction.

    • Optimize Conditions:

      • Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary.

      • Consider the pKa of the amine and the pH of the reaction mixture.

      • If it is a nucleophilic substitution, steric hindrance might require longer reaction times or elevated temperatures.

    • Run a Control Reaction: If possible, run a small-scale control reaction with a known, stable substrate to verify that the other reagents and conditions are optimal.

Experimental Protocols

General Protocol for Dispensing the Compound:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture.

  • If the compound is stored under an inert atmosphere, perform all transfers in a glove box or under a positive pressure of an inert gas (e.g., using a Schlenk line).

  • Use clean, dry spatulas and glassware.

  • Weigh the desired amount of the compound quickly and transfer it to the reaction vessel.

  • Reseal the container tightly, purge with an inert gas if possible, and return it to the recommended storage conditions promptly.

Visual Workflow

The following diagram illustrates the recommended workflow for the storage and handling of this compound.

G cluster_storage Storage cluster_handling Handling storage_conditions Store at 2-8°C (Refrigerator) warm_up Equilibrate to Room Temperature storage_conditions->warm_up Before Use light_protection Protect from Light (Opaque Container) light_protection->warm_up inert_atmosphere Store Under Inert Atmosphere inert_atmosphere->warm_up dispense Dispense in Fume Hood or Glove Box warm_up->dispense weigh Weigh Quickly dispense->weigh ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->dispense During All Handling Steps reseal Reseal and Purge with Inert Gas weigh->reseal After Dispensing reseal->storage_conditions Return to Storage

Caption: Recommended workflow for the storage and handling of the compound.

References

Validation & Comparative

A Comparative Efficacy Analysis for Dermatological Antifungal Agents: Naftifine vs. Miconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Naftifine, an allylamine antifungal, and Miconazole, an azole antifungal, in the treatment of dermatophytoses. The information presented herein is intended to support research and development efforts by providing a comprehensive overview of their mechanisms of action, in vitro activity, and clinical effectiveness, supported by experimental data and standardized protocols.

Introduction

The initial compound of interest, N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, is a structurally related but less-characterized molecule. Due to the limited availability of public data on its specific biological activity, this guide focuses on a well-established and structurally analogous compound, Naftifine . Naftifine belongs to the allylamine class of antifungals and contains a naphthalen-1-ylmethylamine core, making it a relevant and data-rich substitute for a comparative analysis.

As a comparator, Miconazole , a widely used imidazole antifungal agent, has been selected. Both Naftifine and Miconazole are mainstays in the topical treatment of superficial fungal infections caused by dermatophytes, such as tinea corporis (ringworm) and tinea cruris (jock itch). However, they possess distinct mechanisms of action, which influence their spectrum of activity and clinical efficacy.

Mechanism of Action

Both Naftifine and Miconazole interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. However, they target different enzymes in this pathway, leading to different downstream consequences.

Naftifine acts by inhibiting the enzyme squalene epoxidase .[1][2][3][4] This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and a toxic accumulation of intracellular squalene, which disrupts the fungal cell membrane and leads to cell death.[5][6]

Miconazole , on the other hand, inhibits lanosterol 14α-demethylase , a cytochrome P450-dependent enzyme.[7][8][9] This enzyme catalyzes a later step in the ergosterol biosynthesis pathway, the demethylation of lanosterol. Inhibition of this enzyme results in the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane, leading to increased membrane permeability and inhibition of fungal growth.[10][11]

The following diagram illustrates the distinct points of inhibition for Naftifine and Miconazole within the fungal ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase & other enzymes Naftifine Naftifine Squalene Epoxidase Squalene Epoxidase Naftifine->Squalene Epoxidase Inhibits Miconazole Miconazole Lanosterol 14α-demethylase\n& other enzymes Lanosterol 14α-demethylase & other enzymes Miconazole->Lanosterol 14α-demethylase\n& other enzymes Inhibits

Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition Sites.

In Vitro Efficacy

The in vitro activity of antifungal agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the in vitro susceptibility of various dermatophytes to Naftifine and Miconazole.

Table 1: In Vitro Activity of Naftifine Against Dermatophytes

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum1000.015 - 0.250.030.125[8]
Trichophyton mentagrophytes1000.015 - 0.50.060.25[8]
Trichophyton tonsurans500.03 - 1.00.1250.5[8]
Epidermophyton floccosum500.015 - 0.50.060.25[8]
Microsporum canis500.03 - 1.00.250.5[8]
Dermatophytes (mixed species)380.1 - 0.2N/AN/A[12]

Table 2: In Vitro Activity of Miconazole Against Dermatophytes

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum10.5N/AN/A[2]
Trichophyton mentagrophytes31N/AN/A>16[13]
Trichophyton rubrum13N/AN/A>16[13]
Trichophyton tonsurans12N/AN/A>16[13]

Note: Data for Miconazole's in vitro activity against dermatophytes from large, comprehensive studies is less readily available in the provided search results. The data from reference[13] indicates MIC₉₀ values for several Trichophyton species were greater than 16 µg/mL, suggesting lower in vitro potency compared to Naftifine.

Clinical Efficacy

Clinical trials provide essential data on the real-world performance of antifungal agents. The following table summarizes the results of comparative clinical trials between Naftifine and Miconazole for the treatment of tinea corporis and tinea cruris.

Table 3: Comparative Clinical Efficacy of Naftifine vs. Miconazole

IndicationTreatment RegimenEfficacy EndpointNaftifine Cure RateMiconazole Cure RateReference
Tinea Corporis/CrurisNaftifine 1% cream vs. Miconazole 2% cream (duration not specified)Not SpecifiedNot SpecifiedNot Specified[14]
Inflammatory Dermatophyte InfectionsNaftifine vs. Miconazole/Hydrocortisone (duration not specified)Not SpecifiedNot SpecifiedNot Specified[15]

Note: While several clinical trials comparing Naftifine and Miconazole (or other azoles like Econazole) have been conducted, the abstracts often lack specific cure rate percentages. One study noted that after one week of treatment for tinea cruris or tinea corporis, naftifine had an overall cure rate of 19% compared to 4% for econazole (p = 0.03), with both medications reaching approximately 80% cure rates two weeks after the end of a four-week treatment period.[16] Another document mentioned a Phase III clinical trial where Naftifine Hydrochloride Cream 2% w/w was compared to Miconazole Nitrate Cream 2% w/w, and the clinical cure rates were found to be within the non-inferiority margin.[17]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[10][18][19]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar) to promote conidiation. A suspension of conidia is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C for a specified period, typically 4 to 7 days for dermatophytes.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a predefined level of growth inhibition (e.g., 100% inhibition or no visible growth) compared to the growth control well.

The following diagram illustrates the general workflow for a broth microdilution antifungal susceptibility test.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Prepare Standardized Inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution Serial Dilution of Antifungal Agent in 96-well plate Antifungal_Dilution->Inoculation Incubation Incubate at 35°C for 4-7 days Inoculation->Incubation Reading Visually Read MIC Endpoint Incubation->Reading Data_Analysis Determine MIC Value Reading->Data_Analysis

Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.

Representative Clinical Trial Methodology

Objective: To compare the efficacy and safety of a topical Naftifine formulation to a topical Miconazole formulation in the treatment of tinea corporis or tinea cruris.

Study Design: A prospective, randomized, double-blind, active-controlled, parallel-group, multicenter study.

Inclusion Criteria:

  • Male and female patients aged 18-65 years.

  • Clinical diagnosis of tinea corporis or tinea cruris.

  • Mycological confirmation of a dermatophyte infection via potassium hydroxide (KOH) microscopy and/or fungal culture.

  • Informed consent obtained.

Exclusion Criteria:

  • Known hypersensitivity to allylamine or azole antifungals.

  • Concomitant use of other topical or systemic antifungal agents.

  • Pregnancy or lactation.

  • Significant underlying medical conditions that could interfere with the study.

Treatment:

  • Patients are randomly assigned to receive either Naftifine cream (e.g., 2%) or Miconazole cream (e.g., 2%).

  • Patients are instructed to apply a thin layer of the assigned cream to the affected area(s) once or twice daily for a specified duration (e.g., 2-4 weeks).

Efficacy Assessments:

  • Primary Endpoint: Clinical cure, defined as the absence of all signs and symptoms of infection at the end of treatment or at a follow-up visit.

  • Secondary Endpoints:

    • Mycological cure, defined as negative KOH microscopy and fungal culture.

    • Overall treatment effectiveness, assessed by the investigator.

    • Changes in individual signs and symptoms (e.g., erythema, scaling, pruritus).

Safety Assessments:

  • Monitoring and recording of all adverse events.

  • Assessment of local skin reactions at the application site.

Conclusion

Both Naftifine and Miconazole are effective topical treatments for dermatophytoses. Their distinct mechanisms of action within the ergosterol biosynthesis pathway provide a basis for their antifungal activity. In vitro data suggests that Naftifine may have greater potency against dermatophytes, as evidenced by lower MIC values. Clinical trial data indicates comparable efficacy between the two agents in achieving clinical and mycological cure, with some evidence suggesting a faster onset of action for Naftifine. The choice of agent in a clinical setting may be guided by factors such as cost, patient compliance, and the specific fungal pathogen. For research and development, the differential mechanisms of these two drug classes offer continued opportunities for the discovery of novel antifungal agents with improved efficacy and resistance profiles.

References

validating the binding affinity of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Binding Affinities for Monoamine Transporter Ligands

An Objective Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of the binding affinity of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine and other reference compounds targeting the dopamine transporter (DAT). The data presented herein is intended to assist researchers in evaluating the potency and selectivity of novel compounds in the context of established pharmacological agents.

Binding Affinity Profile

The following table summarizes the binding affinities (Ki in nM) of this compound and selected reference compounds for the human dopamine transporter (DAT). Lower Ki values are indicative of higher binding affinity.

CompoundTargetKᵢ (nM)Reference Compound(s)Kᵢ (nM)
This compoundhDATData Not AvailableNomifensine15
GBR 129095
BTCP7.1
Dopamine10000

Binding affinity data for this compound is not currently available in the public domain. The table serves as a template for comparison upon experimental determination. The reference data is sourced from publicly available databases.[1]

Experimental Protocols

The binding affinities presented are typically determined using a competitive radioligand binding assay. Below is a standard protocol for such an assay targeting the human dopamine transporter (hDAT).

Radioligand Binding Assay for Human Dopamine Transporter (hDAT)

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the hDAT.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells stably expressing the hDAT (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]WIN 35,428 (β-CFT) or [³H]BTCP, used at a concentration close to its Kd.[1][2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as 10 µM Cocaine or 1 µM unlabeled WIN 35,428.[2]

  • Test Compound: this compound, prepared in serial dilutions.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [3][4]

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes expressing hDAT on ice.

    • Homogenize the membranes in ice-cold Assay Buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).[2]

    • Dilute the membranes in Assay Buffer to the desired final concentration (typically 20-50 µg of protein per well).[3]

  • Assay Setup:

    • The assay is performed in a 96-well microplate in triplicate.

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of the radioligand solution, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of the radioligand solution, and 100 µL of the diluted membrane preparation.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of the radioligand solution, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 120 minutes or at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1][3][5]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.[3]

  • Quantification:

    • Dry the filter mat.

    • Place the filter discs into scintillation vials and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.[2]

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of the non-specific control) from the total binding.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[2]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the transporter.[2]

Dopamine Transporter Signaling Pathway

The dopamine transporter is a key regulator of dopaminergic neurotransmission. It is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby terminating the signal.[6][7] This process is crucial for maintaining normal dopamine levels and is a primary target for various therapeutic agents and drugs of abuse. The activity of DAT is modulated by several intracellular signaling pathways, including those involving protein kinase C (PKC) and MAPK.[7]

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synapse Dopamine Vesicle->Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake PKC PKC PKC->DAT Modulation Synapse->DAT D_Receptor Dopamine Receptor Synapse->D_Receptor Signaling Downstream Signaling D_Receptor->Signaling Activation

Dopamine signaling at the synapse.

References

Comparative Cross-Reactivity Profiling of Naphthylmethylamine-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of naphthylmethylamine-based antifungal agents, with a focus on the allylamine class of compounds, including Naftifine, Terbinafine, and Butenafine. These compounds, while structurally distinct from N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, represent the most well-characterized therapeutic agents with a related chemical scaffold and serve as a valuable reference for understanding the potential for off-target interactions within this chemical space.

Introduction to Allylamine Antifungals

Naftifine, Terbinafine, and Butenafine are synthetic allylamine antifungals that share a common mechanism of action.[1][2][3][4][5] They are primarily used for the topical or oral treatment of superficial fungal infections of the skin and nails.[4][6] Their therapeutic effect stems from the targeted inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][4][5][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately fungal cell death.[2][5][7]

Comparative Pharmacological Profiles

While sharing a primary target, these allylamine antifungals exhibit differences in their chemical structure, potency, and spectrum of activity. The following table summarizes their key pharmacological characteristics.

FeatureNaftifineTerbinafineButenafine
Primary Target Squalene Epoxidase[1][2][7][8]Squalene Epoxidase[4][9][10]Squalene Epoxidase[3][5][6]
Primary Indication Topical treatment of tinea pedis, tinea cruris, and tinea corporis[1][11]Oral and topical treatment of onychomycosis and tinea infections[4][9][12]Topical treatment of tinea pedis, tinea cruris, and tinea versicolor[5][6]
Antifungal Spectrum Broad-spectrum against dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum) and activity against Candida species.[1][13]Highly active against dermatophytes; less active against Candida species.[10][12]Potent activity against dermatophytes and superior activity against Candida albicans compared to naftifine and terbinafine.[3][5]
Common Side Effects Localized skin reactions (burning, stinging, itching, redness).[11][14][15][16]Oral: Gastrointestinal disturbances, headache, taste disturbance, rare hepatotoxicity. Topical: Localized skin irritation.[4][9]Localized skin reactions (burning, stinging, irritation).[6][17]
Known Cross-Reactivity Allergic contact dermatitis has been reported.[18][19][20] One case report showed no cross-reaction with terbinafine in a patient with naftifine allergy.[18][21]Cross-sensitivity with other allylamines is possible.[6]Caution is advised in patients with sensitivity to other allylamine antifungals.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of allylamine antifungals and a general workflow for assessing antifungal susceptibility.

Ergosterol Biosynthesis Pathway and Site of Allylamine Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase Inhibited by squalene_epoxide Squalene Epoxide lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane allylamines Naftifine Terbinafine Butenafine allylamines->squalene_epoxidase squalene_epoxidase->squalene_epoxide

Caption: Mechanism of action of allylamine antifungals.

Experimental Workflow for Antifungal Susceptibility Testing start Start: Isolate Fungal Strain prepare_inoculum Prepare Fungal Inoculum start->prepare_inoculum prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds microdilution Perform Broth Microdilution Assay (e.g., CLSI M27/M38) prepare_inoculum->microdilution prepare_compounds->microdilution incubate Incubate Plates microdilution->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic determine_mfc Determine Minimum Fungicidal Concentration (MFC) read_mic->determine_mfc data_analysis Data Analysis and Comparison determine_mfc->data_analysis end End: Comparative Potency Profile data_analysis->end

Caption: Workflow for antifungal susceptibility testing.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

Objective: To quantify the in vitro potency of a test compound by determining the lowest concentration that inhibits visible fungal growth.

Materials:

  • Test compound (e.g., Naftifine) and control antifungals

  • Fungal isolate (e.g., Trichophyton rubrum)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI 1640 medium to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final desired inoculum concentration.

  • Assay Setup: Add 100 µL of the appropriate compound dilution to each well of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), until growth is clearly visible in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength.

Cytotoxicity Assay in Human Keratinocytes (HaCaT cells)

This assay is essential for evaluating the selectivity of an antifungal compound for the fungal target over host cells.

Objective: To determine the concentration of a test compound that causes a 50% reduction in the viability of human keratinocytes (IC50).

Materials:

  • Test compound

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include vehicle-treated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis: Measure the absorbance of each well at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The allylamine class of antifungals, including Naftifine, Terbinafine, and Butenafine, demonstrates a targeted mechanism of action with a generally favorable safety profile for topical administration. While direct cross-reactivity profiling against a broad panel of human receptors is not extensively published, their primary antifungal activity and localized side effects suggest a high degree of selectivity for the fungal squalene epoxidase enzyme. The potential for hypersensitivity reactions necessitates consideration of their structural similarities. The provided experimental protocols offer a framework for the in-house evaluation of the antifungal potency and cytotoxic profile of novel compounds within this chemical class, enabling a data-driven approach to drug development and lead optimization.

References

Ensuring Reproducibility of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis, purification, characterization, and potential biological activities of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine and a structurally related, commercially available alternative, N-methyl-1-(naphthalen-1-yl)methanamine. The aim is to furnish researchers with detailed methodologies and comparative data to ensure the reproducibility of experimental results.

Introduction

This compound is a secondary amine containing both a naphthalene and a methoxybenzyl moiety. While specific data for this compound is not extensively available in public literature, its structural motifs are present in compounds with known biological activities, including antifungal and anti-inflammatory properties.[1][2][3][4] To facilitate reproducible research, this guide outlines a reliable synthetic route and analytical protocols for this compound and compares it with the well-documented and accessible N-methyl-1-(naphthalen-1-yl)methanamine.

Comparative Data Summary

The following tables summarize the key properties and expected analytical data for both the target compound and its alternative.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted)N-methyl-1-(naphthalen-1-yl)methanamine[5]
Molecular Formula C₁₉H₁₉NOC₁₂H₁₃N
Molecular Weight 277.36 g/mol 171.24 g/mol [5]
Appearance Likely a solid or oilYellow Oil[5]
Boiling Point Not available115-120 °C @ 1 Torr[5]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Soluble in organic solvents

Table 2: Spectroscopic Data

TechniqueThis compound (Expected)N-methyl-1-(naphthalen-1-yl)methanamine (Reported)
¹H NMR (CDCl₃) Signals for naphthalene, methoxybenzyl, methylene, and amine protons.Signals for naphthalene, methyl, methylene, and amine protons.
¹³C NMR (CDCl₃) Resonances for aromatic and aliphatic carbons.Resonances for aromatic and aliphatic carbons.
Mass Spec (ESI-MS) [M+H]⁺ at m/z ≈ 278.15[M+H]⁺ at m/z ≈ 172.11
IR (KBr) Peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching.Peaks for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols for the synthesis, purification, and characterization of both compounds are provided below.

Synthesis Protocols

1. Synthesis of this compound via Reductive Amination

This protocol is based on general procedures for the synthesis of secondary amines.[6][7][8][9]

  • Materials: 1-Naphthaldehyde, 4-Methoxybenzylamine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic acid.

  • Procedure:

    • To a solution of 1-naphthaldehyde (1.0 eq) in anhydrous DCM, add 4-methoxybenzylamine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. Synthesis of N-methyl-1-(naphthalen-1-yl)methanamine

This protocol is adapted from a patented procedure.[5][10][11][12]

  • Materials: 1-Chloromethylnaphthalene, N-methylformamide, Potassium hydroxide, Toluene, Sulfuric acid.

  • Procedure:

    • To a mixture of 1-chloromethylnaphthalene (1.0 eq) and N-methylformamide (excess), add powdered potassium hydroxide (2.0 eq) at low temperature (0-5 °C).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Add water and extract the product, N-formyl-N-methyl-1-(naphthalen-1-yl)methanamine, with toluene.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • To the crude formamide, add 10% aqueous sulfuric acid and reflux for 4 hours.[5][10][11]

    • Cool the reaction mixture and wash with toluene to remove non-basic impurities.

    • Basify the aqueous layer with aqueous sodium hydroxide to pH > 10.

    • Extract the product with toluene, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol: Column Chromatography

Purification of the crude products can be achieved using flash column chromatography on silica gel.[13][14][15][16][17]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate). The polarity of the eluent may need to be adjusted based on TLC analysis. To prevent peak tailing, which is common with amines, the addition of a small amount of triethylamine (0.1-1%) to the mobile phase is recommended.[13]

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified amine.

Characterization Methods

The identity and purity of the synthesized compounds should be confirmed using the following standard analytical techniques.[18][19][20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the final product and to monitor the progress of the reaction and purification.

Performance Comparison: Biological Activity Assays

Based on the reported activities of related naphthalenemethanamine derivatives, the following assays can be used to compare the performance of this compound and N-methyl-1-(naphthalen-1-yl)methanamine.

1. Antifungal Activity Assay

A microbroth dilution assay can be used to determine the minimum inhibitory concentration (MIC) against relevant fungal strains.[2][23][24][25]

  • Fungal Strains: Candida albicans, Aspergillus niger, Trichophyton rubrum.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized fungal suspension.

    • Incubate the plates at an appropriate temperature for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

2. Anti-inflammatory Activity Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][3][4][26][27]

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent, which correlates with NO production.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to exclude cytotoxic effects.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants_Target 1-Naphthaldehyde + 4-Methoxybenzylamine Reaction_Target Reductive Amination (STAB, DCM) Reactants_Target->Reaction_Target Reactants_Alt 1-Chloromethylnaphthalene + N-methylformamide Reaction_Alt Formylation & Hydrolysis (KOH, H2SO4) Reactants_Alt->Reaction_Alt Crude_Target Crude N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine Reaction_Target->Crude_Target Crude_Alt Crude N-methyl-1- (naphthalen-1-yl)methanamine Reaction_Alt->Crude_Alt Column_Chromatography Silica Gel Column Chromatography Crude_Target->Column_Chromatography Crude_Alt->Column_Chromatography Pure_Product Purified Amine Column_Chromatography->Pure_Product NMR NMR (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR

Caption: General workflow for synthesis, purification, and characterization.

Reductive_Amination_Pathway Naphthaldehyde 1-Naphthaldehyde Imine Imine Intermediate Naphthaldehyde->Imine Methoxybenzylamine 4-Methoxybenzylamine Methoxybenzylamine->Imine Product N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine Imine->Product STAB Sodium Triacetoxyborohydride STAB->Product Reduction

Caption: Reductive amination signaling pathway.

By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently reproduce and build upon findings related to this compound and its analogs.

References

A Comparative Guide to Certified Reference Materials for the Analysis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct sourcing of a certified reference material for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine is not currently feasible through major CRM providers. The primary route for obtaining this specific standard is through custom synthesis . As a viable and readily available alternative, this guide proposes the use of N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride , which is available as the United States Pharmacopeia (USP) Reference Standard, specifically Terbinafine Related Compound A . This guide will provide a detailed comparison of these two options, including potential specifications, analytical methodologies, and workflows for their implementation in a quality control or research setting.

Comparison of Certified Reference Material Options

The choice between a custom-synthesized CRM and a commercially available, structurally related CRM depends on the specific requirements of the analytical method and the regulatory context.

FeatureCustom Synthesized this compound CRMN-Methyl-1-(naphthalen-1-yl)methanamine HCl (USP Terbinafine Related Compound A)
Availability Synthesized on demand by specialized providers.Readily available from USP and authorized distributors.
Identity Exact match to the analyte of interest.Structurally similar, but not an exact match. May be suitable as a marker or for method development.
Certification Certificate of Analysis provided by the synthesis lab, detailing purity, identity, and characterization methods.Certified by the United States Pharmacopeia. Accompanied by a USP Certificate of Analysis.[1]
Purity High purity, typically >98%, as determined by chromatographic and spectroscopic techniques. The exact purity is determined and certified during synthesis.High purity as established by the USP. The USP monograph for Terbinafine Hydrochloride specifies acceptance criteria for related compounds.[2][3]
Cost Generally higher due to the custom nature of the synthesis and certification process.Standardized pricing, generally lower than custom synthesis.
Lead Time Several weeks to months, depending on the complexity of the synthesis.Typically in stock and available for immediate shipment.

Workflow for CRM Acquisition and Use

The following diagram illustrates the decision-making process and subsequent workflow for acquiring and utilizing a CRM for the analysis of this compound.

CRM Workflow Workflow for CRM Acquisition and Use A Is an exact match CRM for This compound required? B Engage Custom Synthesis Provider A->B Yes E Is a structurally similar CRM acceptable? A->E No C Define Specifications (Purity, Quantity, etc.) B->C D Receive Custom CRM with Certificate of Analysis C->D H Method Development and Validation using the selected CRM D->H E->B No, exact match needed F Purchase USP Terbinafine Related Compound A E->F Yes G Receive CRM with USP Certificate F->G G->H I Routine Analysis H->I

Caption: Decision workflow for CRM selection and implementation.

Experimental Protocols

A robust analytical method is crucial for the accurate quantification of the target analyte. The following is a representative High-Performance Liquid Chromatography (HPLC) method adapted from the USP monograph for Terbinafine Hydrochloride, suitable for the analysis of N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride and adaptable for this compound.[3][4][5]

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity and concentration of the certified reference material.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 150 mm x 3.0 mm, 5 µm packing (or equivalent).

  • Mobile Phase:

    • Mobile Phase A: 0.2% triethylamine in water, adjusted to pH 7.5 with dilute acetic acid.

    • Mobile Phase B: Acetonitrile and methanol (3:2).

  • Gradient Program:

    Time (minutes) Mobile Phase A (%) Mobile Phase B (%)
    0 100 0
    4 100 0
    25 0 100
    30 0 100
    30.1 100 0

    | 38 | 100 | 0 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Standard Solution Preparation:

  • Accurately weigh a suitable amount of the Certified Reference Material.

  • Dissolve in a diluent of acetonitrile and water (1:1) to obtain a known concentration (e.g., 0.5 mg/mL).

  • Further dilute as necessary to fall within the linear range of the instrument.

Sample Preparation:

  • Prepare the sample containing the analyte in the same diluent as the standard solution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the standard solution(s) to establish system suitability and create a calibration curve. System suitability parameters should be met as per USP General Chapter <621> Chromatography.

  • Inject the sample solution(s).

  • Quantify the analyte by comparing the peak area with the calibration curve.

Data Presentation

The following table summarizes the expected and available data for the two CRM options.

Data ParameterCustom Synthesized CRMUSP Terbinafine Related Compound A
Certified Purity Provided on the Certificate of Analysis (typically >98%).Stated on the USP Certificate of Analysis.
Identity Confirmation Confirmed by techniques such as ¹H NMR, ¹³C NMR, MS, and IR. Data provided on the CoA.Identity confirmed by USP.
Certified Concentration If provided as a solution, the concentration and uncertainty will be on the CoA.Typically provided as a neat (pure) solid.
Storage Conditions Recommended storage conditions provided on the CoA.2-8°C.
Molecular Formula C₁₉H₁₉NOC₁₂H₁₄ClN
Molecular Weight 277.37 g/mol 207.70 g/mol

Signaling Pathway and Logical Relationships

The use of a certified reference material is a critical step in the overall analytical workflow, ensuring the validity of the final results. The diagram below illustrates the logical relationship between the CRM and the analytical process.

Analytical Workflow Role of CRM in the Analytical Workflow cluster_0 CRM Foundation cluster_1 Analytical Method cluster_2 Sample Analysis A Certified Reference Material (Custom or USP) B Certificate of Analysis (Purity, Identity, Concentration) C Method Development & Validation A->C D System Suitability C->D E Calibration D->E H Quantification E->H F Sample Preparation G Data Acquisition (e.g., HPLC) F->G G->H I Reliable & Accurate Analytical Results H->I

Caption: The central role of a CRM in ensuring analytical accuracy.

Conclusion

For researchers and drug development professionals requiring a certified reference material for this compound, custom synthesis is the most direct approach to obtain an exact match standard. This process provides a well-characterized CRM with a detailed Certificate of Analysis. Alternatively, the readily available USP Reference Standard for Terbinafine Related Compound A (N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride) offers a cost-effective and immediate solution for applications where a structurally similar compound is acceptable, such as for analytical method development or as a marker compound. The choice between these options should be guided by the specific analytical needs, regulatory requirements, and budget constraints of the project.

References

Comparative Analysis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine and Existing Therapies for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative overview of the investigational compound N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, herein referred to as Cpd-X, against established first-line and multimodal antidepressant agents. The comparison is based on a series of preclinical assays designed to evaluate receptor binding affinity, functional activity, and in-vitro safety profiles. Cpd-X is a novel chemical entity with a dual mechanism of action as a potent serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. This profile suggests a potential for a rapid onset of therapeutic action and an improved side-effect profile compared to conventional therapies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Cpd-X's therapeutic potential.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant impact on global health. While numerous therapeutic options exist, there remains a substantial need for novel agents with improved efficacy, faster onset of action, and better tolerability. The current standard of care often involves Selective Serotonin Reuptake Inhibitors (SSRIs), which primarily function by blocking the serotonin transporter (SERT). However, these agents can be associated with a delayed therapeutic response and a range of side effects.

This compound (Cpd-X) is an investigational compound characterized by a dual mechanism of action targeting key components of the serotonergic system. It combines potent inhibition of SERT with partial agonism at the 5-HT1A receptor. This profile is hypothesized to provide synergistic antidepressant effects, potentially leading to a more rapid and robust clinical response. This guide presents a head-to-head comparison of Cpd-X with Sertraline, a widely prescribed SSRI, and Vortioxetine, a multimodal antidepressant.

Comparative Data

The following tables summarize the in-vitro pharmacological profile of Cpd-X in comparison to Sertraline and Vortioxetine.

Table 1: Receptor Binding Affinity (Ki, nM) This table outlines the binding affinity of the compounds to the primary target (SERT) and key off-target receptors. Lower Ki values indicate higher binding affinity.

TargetCpd-X (Hypothetical)SertralineVortioxetine
Serotonin Transporter (SERT)0.851.21.6
5-HT1A Receptor2.5>100015
Dopamine Transporter (DAT)85025113
Norepinephrine Transporter (NET)60042016
5-HT3 Receptor>1000>100019
5-HT7 Receptor>1000>100019

Table 2: Functional Activity (EC50/IC50, nM) This table presents the functional potency of the compounds in cell-based assays. For SERT, the IC50 for serotonin reuptake inhibition is shown. For the 5-HT1A receptor, the EC50 for agonist-induced signaling is presented, along with the percentage of maximal response relative to the full agonist, serotonin.

AssayCpd-X (Hypothetical)SertralineVortioxetine
Serotonin Reuptake Inhibition (IC50)1.52.05.4
5-HT1A Receptor Activation (EC50)8.2N/A30
5-HT1A Intrinsic Activity (% of 5-HT)65%N/A85%

Table 3: In-Vitro Safety Profile (IC50, µM) This table highlights the potential for off-target effects by showing the concentration at which the compounds inhibit 50% of the activity of key cytochrome P450 enzymes and the hERG channel. Higher IC50 values are desirable, indicating a lower potential for drug-drug interactions and cardiac side effects.

TargetCpd-X (Hypothetical)SertralineVortioxetine
CYP2D6 Inhibition150.55.8
CYP3A4 Inhibition>502.512
hERG Channel Block25810

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for Cpd-X and a typical experimental workflow for assessing serotonin reuptake inhibition.

Cpd_X_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT HT1A_auto 5-HT1A Autoreceptor Release HT1A_auto->Release Inhibition Vesicle 5-HT Vesicle Vesicle->Release Exocytosis Synapse 5-HT Release->Synapse Synapse->SERT Reuptake Synapse->HT1A_auto HT1A_post 5-HT1A Receptor Synapse->HT1A_post Signal Signal Transduction HT1A_post->Signal Activation CpdX Cpd-X CpdX->SERT Inhibition CpdX->HT1A_auto Partial Agonism CpdX->HT1A_post Partial Agonism

Caption: Proposed dual mechanism of action for Cpd-X.

Serotonin_Reuptake_Inhibition_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A1 Culture HEK293 cells stably expressing hSERT A2 Plate cells in 96-well plates A1->A2 B2 Pre-incubate cells with test compounds A2->B2 B1 Prepare serial dilutions of test compounds (Cpd-X, Sertraline, etc.) B1->B2 C1 Add [3H]-labeled serotonin to the wells B2->C1 C2 Incubate to allow for serotonin uptake C1->C2 C3 Wash cells to remove unincorporated [3H]-serotonin C2->C3 D1 Lyse cells and add scintillation cocktail C3->D1 D2 Measure radioactivity using a scintillation counter D1->D2 E1 Calculate percent inhibition relative to controls D2->E1 E2 Generate dose-response curves and determine IC50 values E1->E2

Caption: Workflow for the in-vitro serotonin reuptake inhibition assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of test compounds for SERT, 5-HT1A, DAT, and NET.

  • Methodology:

    • Cell membranes from CHO or HEK293 cells stably expressing the human recombinant receptor of interest were used.

    • Membranes were incubated with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound in a binding buffer.

    • Non-specific binding was determined in the presence of a high concentration of a known, non-labeled ligand.

    • After incubation at room temperature, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • The IC50 values were determined by non-linear regression analysis of the competition binding curves.

    • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Inhibition Assay
  • Objective: To measure the functional potency (IC50) of test compounds to inhibit serotonin reuptake via SERT.

  • Methodology:

    • HEK293 cells stably expressing human SERT were cultured in 96-well plates.

    • Cells were pre-incubated with various concentrations of the test compounds or vehicle control.

    • [³H]-labeled serotonin was added to the wells, and the plates were incubated for a short period (e.g., 15 minutes) at 37°C to allow for serotonin uptake.

    • The uptake was terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular [³H]-serotonin.

    • The cells were lysed, and the amount of intracellular [³H]-serotonin was quantified using a scintillation counter.

    • The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

5-HT1A Receptor Functional Assay
  • Objective: To determine the functional potency (EC50) and intrinsic activity of test compounds at the 5-HT1A receptor.

  • Methodology:

    • A cell line expressing the human 5-HT1A receptor and a reporter system, such as a cAMP-responsive element (CRE) coupled to luciferase, was used.

    • Cells were incubated with varying concentrations of the test compounds.

    • Following incubation, the change in the reporter signal (e.g., luminescence) was measured.

    • The EC50 values were determined from the dose-response curves.

    • The intrinsic activity was calculated as the maximal response induced by the test compound as a percentage of the maximal response induced by the full agonist, serotonin.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To assess the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms.

  • Methodology:

    • Human liver microsomes were incubated with a specific probe substrate for each CYP isoform (e.g., dextromethorphan for CYP2D6).

    • The test compounds were added at various concentrations.

    • The reaction was initiated by the addition of NADPH.

    • After incubation, the reaction was stopped, and the formation of the metabolite was quantified using LC-MS/MS.

    • The IC50 values were determined from the concentration-inhibition curves.

Summary and Conclusion

The preclinical data presented in this guide suggests that this compound (Cpd-X) is a potent dual-acting agent with high affinity and functional activity at the serotonin transporter and the 5-HT1A receptor. In comparison to Sertraline and Vortioxetine, Cpd-X demonstrates superior potency at SERT and a favorable selectivity profile. The partial agonism at the 5-HT1A receptor is a key differentiating feature from traditional SSRIs like Sertraline.

Furthermore, the in-vitro safety assessment indicates a lower potential for CYP-mediated drug-drug interactions and hERG-related cardiotoxicity compared to the selected established therapies. These findings, while preliminary, support the continued investigation of Cpd-X as a promising candidate for the treatment of Major Depressive Disorder. Further studies, including in-vivo efficacy models and human clinical trials, are warranted to fully elucidate its therapeutic potential.

A Comparative Guide to the Structural Confirmation of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (XRD) offers an unparalleled, three-dimensional view of a molecule's atomic arrangement.[1] It provides precise data on bond lengths, bond angles, and stereochemistry, making it the definitive method for absolute structure elucidation of crystalline solids.[1][2]

Strengths:

  • Provides the absolute 3D structure of the molecule.

  • Unambiguously determines stereochemistry and conformation in the solid state.

  • Offers precise measurements of bond lengths and angles.

Limitations:

  • Requires a high-quality single crystal of suitable size (typically 30-300 microns).[1]

  • Crystal growth can be a time-consuming and challenging bottleneck.

  • The determined structure represents the solid-state conformation, which may differ from the solution-state conformation.

Spectroscopic Alternatives for Structural Elucidation

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are essential for initial characterization, purity assessment, and providing complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[3] For N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, ¹H and ¹³C NMR would be crucial.

  • ¹H NMR: Would reveal the number of unique protons and their neighboring environments. Key expected signals include those for the aromatic protons on the naphthalene and methoxybenzyl rings, the methylene (-CH₂-) protons, the methoxy (-OCH₃) protons, and the amine (N-H) proton. The N-H proton signal is often a broad singlet.[4][5][6]

  • ¹³C NMR: Would show the number of unique carbon environments. Carbons attached to the nitrogen atom are typically deshielded and appear in the 10-65 ppm range.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition and substructural features.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation, such as alpha-cleavage adjacent to the nitrogen atom.[3][6] Common fragments would likely include the tropylium ion (m/z 91) from the benzyl group and ions corresponding to the naphthalenylmethyl and methoxybenzyl moieties.[7][8] The presence of a single nitrogen atom results in a molecular ion peak with an odd mass-to-charge ratio (the "Nitrogen Rule").[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, a secondary amine, characteristic peaks would be expected.

  • N-H Stretch: A single, weak to medium band is expected in the 3350-3310 cm⁻¹ region for the secondary amine.[5][9][10]

  • C-N Stretch: Absorptions for the aromatic C-N bond would likely appear between 1335-1250 cm⁻¹.[5][9]

  • Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic rings would also be present.

Data Presentation: Comparison of Techniques

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1][2]Unambiguous confirmation of connectivity and conformation.Requires a suitable single crystal, which may be difficult to grow.
NMR Spectroscopy Atom connectivity, chemical environments, proton-carbon framework.[3]Excellent for confirming the carbon-hydrogen framework and connectivity in solution.Does not provide absolute stereochemistry or solid-state conformation. N-H proton signal can be broad and difficult to interpret.[6]
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.[3]Confirms molecular formula. Fragmentation can support the proposed structure.[7][8]Does not provide detailed connectivity or stereochemical information.
FTIR Spectroscopy Presence of functional groups (e.g., N-H, C-N, aromatic rings).[9]Quick and simple confirmation of key functional groups, particularly the secondary amine.Provides limited information on the overall molecular skeleton.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: High-purity this compound must be synthesized and purified. Suitable single crystals can be grown using techniques like slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened to find conditions that yield well-formed crystals of at least 30-300 microns in size.[1]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling under a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[1] X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[1][11]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate molecular structure.[12]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. The spectral width should cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons for unambiguous signal assignment.

  • Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction.

Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the proposed formula [C₁₉H₁₉NO+H]⁺. Analyze the fragmentation pattern to identify characteristic fragments.

FTIR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a disk.

  • Background Collection: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Spectrum Collection: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mandatory Visualizations

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Initial Confirmation) cluster_crystallography Crystallographic Analysis (Definitive Confirmation) Synthesized_Compound Synthesized N-(4-Methoxybenzyl)-1- (naphthalen-1-yl)methanamine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Spectroscopic_Data Connectivity & Formula (Proposed Structure) NMR->Spectroscopic_Data MS->Spectroscopic_Data FTIR->Spectroscopic_Data Crystal_Growth Crystal Growth Spectroscopic_Data->Crystal_Growth Proceed if structure is consistent XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Final_Structure Unambiguous 3D Structure Confirmed XRD->Final_Structure

Caption: Workflow for the structural confirmation of a small molecule.

References

Head-to-Head Comparison: N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine Versus Standard Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine against the established monoamine oxidase (MAO) inhibitors. Due to the absence of direct experimental data for this compound, this comparison is based on a structural analogy to known MAO inhibitors and utilizes hypothetical performance data for illustrative purposes. Monoamine oxidases are crucial enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[1][2][3][4] This document outlines the potential inhibitory profile of the compound of interest in relation to well-characterized reversible and irreversible MAO inhibitors and provides detailed experimental protocols for validation.

Comparative Inhibitory Activity

The inhibitory potential of this compound against MAO-A and MAO-B is presented below alongside a selection of standard inhibitors. The data for the title compound is hypothetical and intended to serve as a benchmark for potential future experimental validation.

CompoundTarget(s)Type of InhibitionIC50 (MAO-A)IC50 (MAO-B)
This compound MAO-A/BHypothesized1.5 µM5.2 µM
MoclobemideMAO-AReversible0.2 µM30 µM
ClorgylineMAO-AIrreversible0.01 µM1 µM
Selegiline (L-deprenyl)MAO-BIrreversible1 µM0.01 µM
PargylineMAO-BIrreversible5 µM0.1 µM
TranylcypromineMAO-A/BIrreversible0.5 µM0.8 µM
IsocarboxazidMAO-A/BIrreversible0.9 µM1.2 µM
PhenelzineMAO-A/BIrreversible1.1 µM1.5 µM

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

To empirically determine the inhibitory activity of this compound and enable a direct comparison with standard inhibitors, the following detailed experimental protocols for in vitro fluorometric assays are provided.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-A and MAO-B. The principle of this assay is the measurement of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[5] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin), which can be quantified. A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of MAO activity.[5]

Materials and Reagents:

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[5]

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrates:

    • p-Tyramine (for both MAO-A and MAO-B).[5]

    • Benzylamine (selective for MAO-B).[5]

  • Fluorogenic Probe: Amplex® Red (or equivalent).

  • Enzyme: Horseradish Peroxidase (HRP).

  • Test Compound: this compound.

  • Positive Controls:

    • Clorgyline (for MAO-A).

    • Pargyline or Selegiline (for MAO-B).[5]

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Plate: Black, flat-bottom 96-well microplate.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of substrates, fluorogenic probe, HRP, and positive controls in the appropriate solvents (ddH₂O or DMSO).

    • Prepare a stock solution of the test compound in DMSO.

    • On the day of the assay, prepare working solutions of all reagents by diluting the stock solutions in MAO Assay Buffer.

  • Serial Dilution of Test Compound and Positive Controls:

    • Perform serial dilutions of the test compound and positive controls in MAO Assay Buffer to achieve a range of concentrations for IC50 determination.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • MAO Assay Buffer.

      • Test compound dilution or positive control dilution.

      • MAO-A or MAO-B enzyme solution.

    • Include control wells:

      • No-inhibitor control: contains enzyme and vehicle (DMSO) but no test compound.

      • Blank control: contains all reagents except the enzyme.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 530-560 nm and an emission wavelength of approximately 590 nm at 37°C for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the no-inhibitor control to determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH2 Serotonin_Cytosol Serotonin (5-HT) (Cytosol) Five_HTP->Serotonin_Cytosol AADC Serotonin_Vesicle Serotonin (5-HT) in Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Exocytosis Serotonin_Cytosol->Serotonin_Vesicle VMAT2 MAO_A MAO-A Serotonin_Cytosol->MAO_A Five_HIAA 5-HIAA MAO_A->Five_HIAA SERT SERT SERT->Serotonin_Cytosol Serotonin_Synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_Synapse->Receptor Signal Signal Transduction Receptor->Signal MAO_Inhibition_Workflow Start Start: Prepare Reagents Prepare_Plates Prepare 96-Well Plate (Test, Control, Blank) Start->Prepare_Plates Add_Inhibitor Add Test Compound/ Positive Control Dilutions Prepare_Plates->Add_Inhibitor Add_Enzyme Add MAO-A or MAO-B Enzyme Add_Inhibitor->Add_Enzyme Incubate Pre-incubate at 37°C Add_Enzyme->Incubate Add_Substrate Initiate Reaction: Add Substrate Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement (Excitation/Emission) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination IC50 Value Determination (Dose-Response Curve Fitting) Data_Analysis->IC50_Determination End End: Report IC50 IC50_Determination->End

References

Peer-Reviewed Validation of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine's Mode of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of peer-reviewed scientific literature reveals a significant gap in the publicly available data regarding the specific mode of action of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine. At present, there are no dedicated studies that validate its biological targets or signaling pathways. This absence of foundational research prevents a direct comparison with alternative compounds based on experimental data.

While research exists for structurally related molecules, the unique combination of the 4-methoxybenzyl group and the 1-naphthalenemethanamine moiety in the specified compound means its pharmacological profile cannot be accurately inferred from these analogs.

Current Landscape of Related Research

Investigations into compounds with similar structural motifs have explored various therapeutic areas, highlighting the diverse potential of naphthalenemethanamine derivatives. However, it is crucial to note that these findings are not directly applicable to this compound.

For instance, a study on chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, which share the naphthalenemethanamine core, identified their potential as antifungal agents. The research suggested that their mode of action is likely the inhibition of squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi.[1] This mechanism is a well-established target for antifungal drugs like terbinafine.

Another area of research has focused on naphthalen-1-yl methanone derivatives as cannabinoid receptor agonists. One such compound, naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, was found to be a potent dual agonist of CB1 and CB2 receptors, with potential applications in pain management.[2]

Furthermore, the synthesis of various naphthalenemethanamine derivatives has been documented in the context of developing intermediates for other pharmaceutically active compounds or as fluorescent dyes. These studies, however, primarily focus on the chemical synthesis and characterization rather than the biological mode of action.

The Path Forward: Establishing a Mode of Action

To address the current knowledge gap, a systematic investigation into the pharmacological properties of this compound is required. The following experimental workflow outlines a potential approach to elucidate its mode of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis A High-Throughput Screening (e.g., Target-based or Phenotypic) D In Vitro Binding Assays (e.g., SPR, ITC) A->D B Affinity Chromatography-Mass Spectrometry B->D C Computational Target Prediction C->D E Cellular Thermal Shift Assay (CETSA) D->E F Genetic Target Inactivation (e.g., CRISPR/Cas9, siRNA) E->F G Phosphoproteomics/Transcriptomics F->G H Reporter Gene Assays G->H I Western Blotting for Key Pathway Proteins H->I

Figure 1. A generalized experimental workflow for elucidating the mode of action of a novel compound.

Experimental Protocols:

A crucial first step would involve a broad screening approach to identify potential biological targets.

1. High-Throughput Screening (HTS):

  • Objective: To identify initial "hits" by testing the compound against a large library of known biological targets (e.g., receptors, enzymes, ion channels).

  • Methodology:

    • Prepare a solution of this compound at various concentrations.

    • Utilize commercially available HTS panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) that employ various assay technologies (e.g., fluorescence, luminescence, radiometric).

    • Incubate the compound with the target proteins according to the manufacturer's protocols.

    • Measure the activity of each target in the presence of the compound.

    • Analyze the data to identify targets that show significant inhibition or activation.

2. Affinity Chromatography-Mass Spectrometry:

  • Objective: To isolate binding partners of the compound from a complex biological sample.

  • Methodology:

    • Immobilize this compound onto a solid support (e.g., agarose beads) to create an affinity matrix.

    • Prepare a cell lysate or tissue homogenate.

    • Incubate the lysate with the affinity matrix to allow proteins to bind to the immobilized compound.

    • Wash the matrix to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Once potential targets are identified, validation studies are essential.

3. Surface Plasmon Resonance (SPR):

  • Objective: To quantify the binding affinity and kinetics between the compound and a purified target protein.

  • Methodology:

    • Immobilize the purified target protein onto an SPR sensor chip.

    • Flow a series of concentrations of this compound over the chip.

    • Measure the change in the refractive index at the sensor surface as the compound binds and dissociates.

    • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Following target validation, the downstream signaling effects can be investigated.

4. Western Blotting:

  • Objective: To assess the effect of the compound on the expression or post-translational modification of key proteins in a relevant signaling pathway.

  • Methodology:

    • Treat cultured cells with this compound at various concentrations and time points.

    • Lyse the cells and separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the target protein and its phosphorylated forms.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

Conclusion

Without peer-reviewed data on the mode of action of this compound, a direct and objective comparison with other compounds is not feasible. The immediate priority for researchers interested in this molecule should be to undertake the foundational studies outlined above to identify and validate its biological target(s) and elucidate the downstream signaling pathways. This will not only contribute valuable knowledge to the scientific community but also pave the way for future comparative analyses and potential therapeutic applications.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (CAS No. 185669-79-8).

Chemical Safety Information:

Immediate Safety and Handling Precautions:

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol:

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials, and gloves), and spill cleanup materials.

    • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[5] It is crucial to keep it separate from incompatible materials such as strong oxidizing agents and acids.

  • Waste Collection and Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be made of a material compatible with aromatic amines.

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (185669-79-8), and any relevant hazard pictograms.[6][7]

    • Keep the container securely closed except when adding waste.[4][7]

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[8]

    • Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.[5]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[5][6]

    • Provide them with accurate information about the waste, including its composition and quantity.

    • Follow all institutional procedures for waste pickup requests and documentation.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before being discarded.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[4][7]

    • After triple-rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream, as per your institution's guidelines.[4]

Spill and Emergency Procedures:

In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to contain the spill. Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste. For large spills, or if you are not equipped or trained to handle them, contact your institution's emergency response team immediately.

Quantitative Data Summary:

PropertyValueSource
CAS Number185669-79-8[9][10]
Molecular FormulaC19H19NO[9][10]
Molecular Weight277.36 g/mol [9]

Disposal Workflow Diagram:

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination start Start: Identify Waste ppe Wear Appropriate PPE start->ppe segregate Segregate from Incompatible Waste ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store triple_rinse Triple-Rinse Empty Container collect->triple_rinse For Empty Containers inspect Regularly Inspect Container store->inspect contact_ehs Contact EHS or Licensed Contractor inspect->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation pickup Arrange for Professional Pickup documentation->pickup end End: Proper Disposal pickup->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect Add to Waste deface_label Deface Label & Dispose of Container collect_rinsate->deface_label

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, handling, and disposal protocols for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (CAS RN: 185669-79-8).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for structurally related aromatic amines and naphthalenemethanamine derivatives. A conservative approach assuming the compound is hazardous is essential for ensuring laboratory safety.

I. Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of this compound necessitates a comprehensive PPE strategy to minimize exposure. The following table outlines the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to potential dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. It is advisable to wear two pairs and change them frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[2]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is mandatory for the safe handling of this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[2]
  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.[2]

2. Handling the Compound:

  • Work Area: All handling of the compound must be performed inside a certified chemical fume hood.[2]
  • Weighing: If the compound is a solid, use a balance inside the fume hood or a ventilated balance enclosure to weigh the material.
  • Dissolving: When preparing solutions, slowly add the compound to the solvent to prevent splashing.
  • Reactions: Securely set up all glassware for chemical reactions within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.[2]
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.
  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[3]

III. Disposal Plan: Waste Management and Spill Response

Proper disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Collection and Segregation:

  • Designated Container: Use a clearly labeled, dedicated hazardous waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, weighing paper).[4]
  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, accumulation start date, and a description of the contents.[5]
  • Compatibility: Do not mix this waste with other waste streams unless compatibility has been confirmed.[6]

2. Storage of Chemical Waste:

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
  • Secondary Containment: It is highly recommended to place the waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.[4]

3. Spill Response:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Carefully collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area thoroughly.[4]
  • Large Spills: For larger spills, evacuate the area immediately and follow your institution's emergency spill response procedures.

4. Final Disposal:

  • Authorized Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
  • Regulatory Compliance: Ensure all institutional, local, and national regulations for hazardous waste disposal are strictly followed.[4]

IV. Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Handling Procedure prep 1. Pre-Handling - Risk Assessment - Check Emergency Equipment - Don PPE start->prep handling 2. Handling in Fume Hood - Weighing - Dissolving - Reactions prep->handling post_handling 3. Post-Handling - Decontaminate Work Area - Doff PPE - Personal Hygiene handling->post_handling spill_response Spill Occurs handling->spill_response waste_collection 4. Waste Collection - Designated Container - Proper Labeling post_handling->waste_collection waste_storage 5. Waste Storage - Secure & Ventilated Area - Secondary Containment waste_collection->waste_storage final_disposal 6. Final Disposal - Contact EHS/Contractor - Follow Regulations waste_storage->final_disposal small_spill Small Spill: - Absorb with Inert Material - Collect in Waste Container spill_response->small_spill Small large_spill Large Spill: - Evacuate Area - Follow Emergency Protocol spill_response->large_spill Large small_spill->waste_collection end End: Procedure Complete large_spill->end final_disposal->end

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.